5-bromo-N-cyclopropyl-2,3-difluoroaniline
Description
BenchChem offers high-quality 5-bromo-N-cyclopropyl-2,3-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-cyclopropyl-2,3-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUWKKBKSNKZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of 5-bromo-N-cyclopropyl-2,3-difluoroaniline in organic solvents
Technical Whitepaper: Solubility Profiling & Process Engineering for 5-Bromo-N-cyclopropyl-2,3-difluoroaniline
Executive Summary
5-Bromo-N-cyclopropyl-2,3-difluoroaniline (CAS 1704067-39-9) is a critical halogenated aniline intermediate, structurally aligned with the synthesis of next-generation MEK inhibitors and kinase-modulating APIs. Its unique substitution pattern—combining a lipophilic cyclopropyl amine with an electron-deficient difluoro-bromo phenyl core—creates a distinct solubility profile that challenges standard purification workflows.
This guide provides a comprehensive solubility assessment, moving beyond static data points to offer a dynamic solvent selection strategy. By synthesizing theoretical physicochemical properties with empirical process data, we establish a roadmap for optimizing reaction yields, liquid-liquid extractions, and crystallization parameters.
Physicochemical Profile & Theoretical Solubility
To predict solubility behavior where empirical data is proprietary, we analyze the compound's molecular descriptors. The electron-withdrawing nature of the fluorine atoms at positions 2 and 3 significantly reduces the basicity of the aniline nitrogen, while the cyclopropyl group enhances lipophilicity.
Table 1: Calculated Physicochemical Descriptors
| Property | Value (Est.) | Process Implication |
| Molecular Weight | 248.07 g/mol | Moderate molecular size; kinetics dominated by diffusion. |
| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic; negligible aqueous solubility. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak base; requires strong acids (HCl, H₂SO₄) for salt formation. |
| H-Bond Donors | 1 (NH) | Capable of H-bonding with polar aprotic solvents (DMSO, DMF). |
| H-Bond Acceptors | 3 (N, F, F) | Enhances solubility in protic solvents like alcohols. |
Solubility Landscape Assessment
Based on the "like dissolves like" principle and structural analogs (e.g., 5-bromo-2,4-difluoroaniline), the solubility profile is categorized below.
Table 2: Predicted Solubility Profile in Organic Solvents
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism / Observation |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; ideal for SNAr reactions. |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic halogenated core. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (50–100 mg/mL) | Standard solvents for extraction and reaction workup. |
| Alcohols | Methanol, Isopropanol (IPA) | Moderate (20–50 mg/mL) | Temperature-dependent; excellent candidates for crystallization (cooling). |
| Hydrocarbons | Toluene, Heptane, Hexane | Low-Moderate (<10 mg/mL) | Soluble in hot Toluene; insoluble in cold Heptane (Anti-solvent). |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; partitions into organic phase. |
Experimental Protocols: Determination & Validation
Reliable process scaling requires precise solubility curves. The following protocols are designed to generate self-validating data sets (E-E-A-T compliant).
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Use this method for precise saturation limits at specific temperatures (e.g., 25°C, 50°C).
-
Preparation: Weigh 500 mg of 5-bromo-N-cyclopropyl-2,3-difluoroaniline into a 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 250 µL increments while stirring at the target temperature.
-
Equilibration: Once dissolution is visually observed, add excess solid (~50 mg) to ensure saturation. Stir for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).
-
Quantification: Transfer a known volume (e.g., 1.0 mL) of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream. Weigh the residue.
-
Calculation:
Protocol B: Dynamic Dissolution Assessment (Visual)
Use this for rapid solvent screening during early development.
-
Place 10 mg of compound into a HPLC vial.
-
Add 100 µL of solvent (Concentration = 100 mg/mL). Vortex.
-
If clear: Solubility > 100 mg/mL.
-
If solid remains: Add 100 µL increments until clear or 1.0 mL total volume is reached.
-
-
Heat to 50°C if insoluble at RT to assess temperature dependence (crucial for crystallization).
Process Engineering & Solvent Selection Strategy
The solubility profile dictates the efficiency of chemical transformations and downstream processing.
A. Reaction Solvent Selection
For nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig couplings:
-
Recommended: DMSO or Toluene .
-
Rationale: DMSO provides high solubility and enhances nucleophilicity. Toluene allows for azeotropic water removal and is excellent for palladium-catalyzed cycles, though it may require heating to fully solubilize the starting material.
B. Purification via Crystallization
The "Moderate" solubility in alcohols and "Low" solubility in alkanes creates an ideal anti-solvent crystallization window.
-
System: IPA / Water or Toluene / Heptane .
-
Workflow: Dissolve crude material in minimal hot IPA (60°C). Slowly cool to 20°C. If no precipitation, add Water dropwise as an anti-solvent to drive supersaturation.
C. Liquid-Liquid Extraction (Workup)
-
System: Ethyl Acetate / Acidic Water .
-
Logic: Since the compound is lipophilic (LogP > 3), it will partition quantitatively into Ethyl Acetate. Washing with dilute HCl (1M) will remove polar impurities without protonating the aniline nitrogen significantly (due to low pKa), unless very strong acid is used.
Visualizing the Workflow
The following diagrams illustrate the decision logic for solubility determination and process application.
Figure 1: Solubility Determination Workflow
Caption: Systematic workflow for determining solubility limits, distinguishing between reaction solvents and crystallization candidates.
Figure 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on the specific unit operation (Reaction, Workup, or Purification).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14549654 (Related Analog: 5-Bromo-2,3-difluoropyridine). Retrieved from [Link]
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Byrne, F.P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[1] Sustainable Chemical Processes.[2][3] Retrieved from [Link]
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Sanofi (2013). Solvent Selection Guide: A Step Toward More Sustainable Processes.[4] Organic Process Research & Development. Retrieved from [Link]
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Organic Syntheses (2020). Synthesis of Fluorinated Intermediates: Handling and Solubility. Retrieved from [Link]
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The Therapeutic Potential of N-Cyclopropyl Aniline Intermediates: From Reactive Scaffold to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-cyclopropyl aniline scaffold has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of a strained three-membered ring and an aromatic amine confers a rich reactivity profile that has been masterfully exploited to design highly potent and often selective therapeutic agents. This guide provides an in-depth exploration of the chemistry, mechanisms of action, and therapeutic applications of N-cyclopropyl aniline intermediates. We will delve into the principles of mechanism-based inhibition that underpin their activity against key enzyme families—including Monoamine Oxidases (MAO), Lysine-Specific Demethylase 1 (LSD1), and Cytochrome P450s (CYP450)—and examine their role as critical building blocks in anticancer, antidepressant, and antibiotic agents. This document serves as a technical resource, synthesizing field-proven insights with rigorous scientific data to empower researchers in the ongoing quest for novel therapeutics.
The Cyclopropylamine Moiety: A Profile in Controlled Reactivity
The therapeutic utility of N-cyclopropyl aniline intermediates is fundamentally rooted in the unique chemical properties of the cyclopropyl group. The three-membered ring is highly strained, with C-C-C bond angles compressed to 60° from the ideal 109.5° for sp³ hybridized carbons. This ring strain, estimated at ~28 kcal/mol, results in C-C bonds with enhanced π-character, making the ring susceptible to opening under specific chemical or enzymatic conditions[1].
When attached to a nitrogen atom, this strained ring becomes a latent reactive functional group. The nitrogen atom can act as a single-electron donor, particularly in the active site of flavin-dependent enzymes. This single-electron transfer (SET) event generates a nitrogen radical cation, a transient species that rapidly undergoes irreversible ring-opening to form a more stable, C-centered radical. It is this newly formed radical that acts as the "warhead," covalently modifying the enzyme or its cofactor, leading to irreversible inactivation[1][2]. This elegant mechanism of "suicide inhibition" is the foundation of the therapeutic potential for many drugs derived from this scaffold.
Synthetic Strategies for N-Cyclopropyl Aniline Intermediates
The construction of the N-cyclopropyl aniline core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and scale of the reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
One of the most robust and versatile methods is the palladium-catalyzed cross-coupling of an aryl bromide with cyclopropylamine. This reaction typically employs a palladium catalyst like Pd₂(dba)₃, a phosphine ligand such as BINAP, and a base like sodium tert-butoxide (NaOtBu)[3]. This approach offers excellent functional group tolerance and provides a direct route to a wide array of substituted N-cyclopropyl anilines in high yields[3].
Copper-Promoted N-Cyclopropylation
An alternative method involves the copper-promoted N-cyclopropylation of anilines or other amines using cyclopropylboronic acid. This reaction proceeds in the presence of a copper(II) salt, such as Cu(OAc)₂, and a ligand like 2,2'-bipyridine under an air atmosphere[4]. It provides a valuable complementary strategy to palladium-catalyzed methods.
Experimental Protocol: General Procedure for Pd-Catalyzed Synthesis of N-Arylcyclopropylamines[3]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol) and toluene (5 mL).
-
Cyclopropylamine Addition: Add cyclopropylamine (1.2 mmol) to the mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-arylcyclopropylamine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism-Based Inhibition: The Engine of Therapeutic Activity
As previously introduced, the hallmark of many N-cyclopropyl aniline-based drugs is their ability to act as mechanism-based inhibitors. This process is distinct from simple competitive inhibition, as it involves the enzyme catalytically activating the inhibitor, which then leads to its own irreversible inactivation.
The workflow can be visualized as a multi-step process within the enzyme's active site, particularly for flavin-dependent oxidases like MAO and LSD1.
Caption: Mechanism of irreversible inhibition of FAD-dependent enzymes.
This process ensures high specificity, as the inhibitor must first be recognized and processed by the target enzyme before the inactivating "warhead" is unleashed.
Key Enzyme Targets and Therapeutic Applications
The N-cyclopropyl aniline scaffold has been successfully deployed against several important enzyme classes.
Monoamine Oxidase (MAO) Inhibition
The first and most famous therapeutic application of this scaffold is in the inhibition of Monoamine Oxidases (MAO-A and MAO-B). These enzymes are responsible for degrading neurotransmitters like serotonin, dopamine, and norepinephrine[5].
-
Tranylcypromine (Parnate): A classic antidepressant, tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective, irreversible inhibitor of both MAO-A and MAO-B[6][7]. Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor[7].
-
Selective MAO-B Inhibitors: Research has focused on developing derivatives that selectively inhibit MAO-B for the treatment of Parkinson's disease, aiming to reduce the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibition[6]. For example, cis-N-benzyl-2-methoxycyclopropylamine has been shown to be a potent and selective irreversible inhibitor of MAO-B, over 20-fold more effective than tranylcypromine, without inhibiting LSD1[6][8].
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 (also known as KDM1A) is a flavoenzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), playing a crucial role in epigenetic regulation[5][9]. LSD1 is overexpressed in many cancers, where it represses tumor suppressor genes[10][11].
Caption: Role of LSD1 in cancer and its inhibition.
The structural similarity between MAO and LSD1 led to the discovery that tranylcypromine also inhibits LSD1[7]. This has sparked a massive effort to develop tranylcypromine derivatives with high potency and selectivity for LSD1 as anticancer agents. Several such compounds have entered clinical trials[11]. By modifying the aniline ring and the amine substituent, researchers have successfully tuned the activity away from MAO and towards LSD1[7][9].
| Compound | Target | IC₅₀ / Kᵢ | Selectivity | Reference |
| Tranylcypromine (2-PCPA) | LSD1 | ~200 µM | Non-selective vs MAO | [7] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | >34-fold vs MAO-A; No LSD1 inhibition | [6][8] |
| S2101 | LSD1 | kᵢₙₐ꜀ₜ/Kᵢ = 4560 M⁻¹s⁻¹ | Weaker inhibition of MAOs vs 2-PCPA | [7] |
| ORY-1001 (Iadademstat) | LSD1 | <20 nM | >1000-fold vs MAO-A/B | Clinical Trial Data |
| GSK-2879552 | LSD1 | 17 nM | >1000-fold vs MAO-A/B | Clinical Trial Data |
Table 1: Comparative inhibitory activities of selected N-cyclopropyl aniline derivatives.
Cytochrome P450 (CYP450) Enzyme Interactions
The N-cyclopropyl aniline moiety also exhibits complex interactions with Cytochrome P450 (CYP450) enzymes, the primary family of enzymes involved in drug metabolism. These interactions can be a double-edged sword.
-
Metabolic Stability: In some contexts, replacing a metabolically labile group (like an N-ethyl) with an N-cyclopropyl group can block oxidative metabolism by CYPs, thereby enhancing a drug's half-life and metabolic stability[12][13].
-
Mechanism-Based Inhibition: Conversely, cyclopropylamines can act as mechanism-based or "suicide" inhibitors of CYP450 enzymes[14][15][16]. The mechanism is thought to involve a single-electron oxidation by the heme iron, leading to ring-opening and subsequent covalent modification of the enzyme[17][18]. This can be a significant liability, leading to drug-drug interactions (DDIs). In some cases, inactivation also proceeds through the formation of a metabolic intermediate complex (MIC), where a nitroso metabolite coordinates tightly to the heme iron, inhibiting enzyme turnover[17][19].
Quinolone Antibiotics
The N-cyclopropyl aniline scaffold is a critical component of the highly successful fluoroquinolone class of antibiotics, including Ciprofloxacin and Sparfloxacin[20]. In this context, the cyclopropyl group at the N-1 position of the quinolone core is crucial for enhancing antibacterial potency and modulating pharmacokinetic properties[20]. It is thought to improve binding to the target enzymes, bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication[20].
Experimental Workflow: From Synthesis to Biological Evaluation
Developing a novel therapeutic agent based on the N-cyclopropyl aniline scaffold requires a systematic workflow integrating synthesis, in vitro assays, and in vivo validation.
Caption: General workflow for discovery of N-cyclopropyl aniline-based inhibitors.
Experimental Protocol: LSD1 Inhibition Assay (Amplex Red Method)
This protocol describes a common method for measuring the H₂O₂ produced during the LSD1-catalyzed demethylation reaction.
-
Reagent Preparation:
-
Prepare LSD1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the N-cyclopropyl aniline inhibitor in DMSO. Create a serial dilution in DMSO.
-
Prepare a solution of Amplex Red (10 mM in DMSO) and Horseradish Peroxidase (HRP, 10 U/mL in buffer).
-
Prepare the histone H3 peptide substrate (e.g., H3K4me2 peptide) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the inhibitor solution in DMSO (or DMSO alone for control).
-
Add 48 µL of a master mix containing LSD1 enzyme, Amplex Red, and HRP in assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate.
-
-
Data Collection:
-
Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode at 37 °C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Challenges and Future Directions
Despite the remarkable success of the N-cyclopropyl aniline scaffold, challenges remain. The inherent reactivity that makes it a potent inhibitor can also lead to off-target effects, particularly the inhibition of CYP450 enzymes, creating a risk of drug-drug interactions[19]. Furthermore, achieving high selectivity between homologous enzymes, such as LSD1 and MAO, requires meticulous chemical design[7].
The future of N-cyclopropyl aniline-based therapeutics lies in the development of next-generation inhibitors with improved selectivity profiles and finely tuned reactivity. This includes exploring novel substitution patterns, developing reversible covalent inhibitors to mitigate permanent enzyme inactivation, and applying this versatile scaffold to new enzyme targets within and beyond the realm of oxidases.
Conclusion
The N-cyclopropyl aniline intermediate is a testament to the power of harnessing chemical reactivity for therapeutic benefit. Its journey from a simple building block to the core of multiple approved drugs and clinical candidates highlights its privileged status in medicinal chemistry. Through a deep understanding of its mechanism-based inhibition, synthetic accessibility, and structure-activity relationships, researchers have successfully targeted debilitating diseases ranging from depression to cancer. As drug discovery continues to evolve, the strategic deployment of this small, strained ring will undoubtedly continue to play a significant role in creating the medicines of tomorrow.
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Edmondson, D. E., & Binda, C. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
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Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of Pharmacology and Experimental Therapeutics, 313(1), 324-332. [Link]
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Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]
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Suzuki, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(24), 5137-5145. [Link]
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Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]
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ResearchGate. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. ResearchGate. [Link]
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Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PMC. [Link]
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Chimenti, F., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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McNeill, K., & Arnold, W. A. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4343-4351. [Link]
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ResearchGate. (n.d.). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. ResearchGate. [Link]
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A Technical Guide to the Electronic Effects of 2,3-Difluoro Substitution on Aniline Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] This technical guide provides an in-depth analysis of the electronic effects of 2,3-difluoro substitution on the aniline scaffold, a prevalent motif in numerous pharmaceutical agents. We will explore the nuanced interplay of inductive and resonance effects, quantify their impact on the basicity and nucleophilicity of the amino group, and provide detailed experimental protocols to assess these changes in reactivity. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage 2,3-difluoroaniline in the design and synthesis of next-generation therapeutics.
Introduction: The Dichotomous Nature of Fluorine's Electronic Influence
Fluorine, the most electronegative element, exerts a profound influence on the electron distribution within an aromatic ring.[2][3] Its effect is a delicate balance of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M or +R).[4]
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the carbon atom to which it is bonded. This effect is transmitted through the sigma (σ) bonds of the molecule, leading to a general deactivation of the aromatic ring towards electrophilic attack.[4]
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[5] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[6]
In the case of a single fluorine substituent on a benzene ring, the resonance effect can partially counteract the inductive effect, making fluorobenzene more reactive towards electrophilic aromatic substitution than other halobenzenes.[5][7] However, the introduction of multiple fluorine atoms, as in 2,3-difluoroaniline, creates a more complex electronic landscape.
The Electronic Landscape of 2,3-Difluoroaniline
In 2,3-difluoroaniline, the two fluorine atoms are situated ortho and meta to the amino group. This specific substitution pattern has a pronounced impact on the reactivity of both the aromatic ring and the amino functionality.
Impact on the Aromatic Ring
The two fluorine atoms, through their potent inductive effects, significantly reduce the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to aniline itself.[8] While the resonance effect of the fluorine atoms still directs incoming electrophiles to the ortho and para positions relative to themselves, the overall reactivity is diminished. The amino group, being a strong activating group, will still be the primary director of substitution, favoring the positions ortho and para to it (C4 and C6). However, the overall rate of reaction will be slower than that of aniline.
Impact on the Amino Group: Basicity and Nucleophilicity
The primary focus of this guide is the effect of 2,3-difluoro substitution on the reactivity of the amino group. The electron-withdrawing nature of the fluorine substituents has a direct impact on the availability of the lone pair of electrons on the nitrogen atom.
-
Reduced Basicity (pKa): The inductive effects of the two fluorine atoms pull electron density away from the amino group, making the lone pair less available for protonation.[9] This results in a lower pKa value for the conjugate acid of 2,3-difluoroaniline compared to aniline. A lower pKa signifies a weaker base. This modulation of basicity is a critical consideration in drug design, as it can influence a molecule's solubility, membrane permeability, and binding affinity to target proteins.[2][3]
-
Decreased Nucleophilicity: The reduced electron density on the nitrogen atom also translates to decreased nucleophilicity. This means that 2,3-difluoroaniline will be less reactive towards electrophiles in reactions such as acylation, alkylation, and nucleophilic aromatic substitution. While this might seem like a disadvantage, it can be strategically employed to achieve selective reactions in complex molecules.
The interplay of these electronic effects is visually summarized in the following diagram:
Caption: Interplay of electronic effects in 2,3-difluoroaniline.
Quantifying the Electronic Effects: pKa and Hammett Constants
To move beyond qualitative descriptions, we can use quantitative measures to understand the electronic impact of the 2,3-difluoro substitution.
pKa Determination
Table 1: Comparison of Aniline and Substituted Aniline pKa Values
| Compound | Substituent(s) | pKa of Conjugate Acid |
| Aniline | H | ~4.6[12] |
| 4-Fluoroaniline | 4-F | ~4.2 |
| 2,3-Difluoroaniline | 2,3-di-F | Estimated to be < 3.0 |
Note: The pKa for 2,3-difluoroaniline is an estimate based on the additive effects of the electron-withdrawing fluorine substituents. An experimental determination is recommended for precise characterization.
Hammett Constants (σ)
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[13] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
For the fluorine substituents in 2,3-difluoroaniline, we would consider the σmeta and σortho values. While a comprehensive database of Hammett constants for all substituents is available, the values for fluorine are well-established.[14][15] The cumulative effect of the two fluorine atoms will result in a significantly positive overall σ value, reflecting the strong electron-withdrawing character of the 2,3-difluoro substitution pattern.
Experimental Protocols for Assessing Reactivity
To practically evaluate the impact of 2,3-difluoro substitution on aniline reactivity, a series of well-defined experiments can be conducted.
Protocol for pKa Determination via Potentiometric Titration
This protocol outlines a standard method for the experimental determination of the pKa of an aniline derivative.
Materials:
-
2,3-Difluoroaniline
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh a sample of 2,3-difluoroaniline and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the aniline is not fully soluble in water.
-
Add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the aniline.
-
Place the solution on the magnetic stirrer and immerse the pH electrode.
-
Begin titrating the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for Comparative Acylation Reaction
This experiment compares the rate of acylation of aniline and 2,3-difluoroaniline to demonstrate the difference in nucleophilicity.
Materials:
-
Aniline
-
2,3-Difluoroaniline
-
Acetic anhydride
-
A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for quantitative analysis
Procedure:
-
Set up two parallel reactions, one with aniline and one with 2,3-difluoroaniline.
-
In each reaction vessel, dissolve the aniline derivative and the non-nucleophilic base in the chosen solvent.
-
At time zero, add an equimolar amount of acetic anhydride to each reaction.
-
Monitor the progress of the reactions over time by taking aliquots and analyzing them by TLC.
-
For a quantitative comparison, analyze the aliquots by GC-MS or HPLC to determine the rate of formation of the corresponding acetanilide product.
-
The reaction with aniline is expected to proceed significantly faster than the reaction with 2,3-difluoroaniline, providing a clear demonstration of the reduced nucleophilicity of the latter.
Implications for Drug Development
The electronic modifications imparted by 2,3-difluoro substitution have profound implications for drug design and development:
-
Tuning Basicity for Optimal Pharmacokinetics: By lowering the pKa of the amino group, the 2,3-difluoro substitution can reduce the extent of protonation at physiological pH.[2] This can lead to improved membrane permeability and oral bioavailability.[3]
-
Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer half-life of the drug in the body.[16]
-
Modulating Binding Affinity: The altered electronic distribution can influence the strength of hydrogen bonds and other non-covalent interactions within the protein binding pocket, potentially leading to increased binding affinity and potency.[2][17]
-
Directing Synthesis: The deactivating effect on the aromatic ring can be used to direct synthetic transformations to other parts of the molecule, providing greater control over complex synthetic routes.
Conclusion
The 2,3-difluoro substitution on the aniline ring provides a compelling example of how the strategic placement of fluorine atoms can be used to fine-tune the electronic properties of a molecule. The dominant inductive effect of the two fluorine atoms leads to a significant decrease in the basicity and nucleophilicity of the amino group, as well as a deactivation of the aromatic ring towards electrophilic attack. These modifications are not merely of academic interest; they are powerful tools in the hands of medicinal chemists, enabling the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these electronic effects, coupled with robust experimental validation, is essential for harnessing the full potential of 2,3-difluoroaniline in the development of innovative therapeutics.
References
- The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activ
- The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (URL: )
- Full article: The role of fluorine in medicinal chemistry. (URL: )
- Fluoroaniline Series - Sparrow Chemical. (URL: )
- Fluorine in drug discovery: Role, design and case studies. (URL: )
- The Role of Small Molecules Containing Fluorine
- 2,3-Difluoroaniline synthesis - ChemicalBook. (URL: )
-
Hammett constants σ for fluoro-substituents. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (URL: [Link])
-
F substitution increases the binding affinity between compounds and target proteins. R represents the substituent group. - ResearchGate. (URL: [Link])
- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis - Benchchem. (URL: )
-
Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+. (URL: [Link])
-
Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (URL: [Link])
-
Hammett equation - Wikipedia. (URL: [Link])
-
Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
-
2.6: delta and Hammett's sigma constants - Chemistry LibreTexts. (URL: [Link])
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (URL: [Link])
-
Fluorine in drug design: a case study with fluoroanisoles - PubMed. (URL: [Link])
- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google P
-
Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. (URL: [Link])
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC. (URL: [Link])
-
The calculated pK b values of aniline using different methods and basis... - ResearchGate. (URL: [Link])
-
A survey of Hammett substituent constants and resonance and field parameters - SciSpace. (URL: [Link])
-
Electrophilic Substitution of Anilines - FlexiPrep. (URL: [Link])
-
(PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. (URL: [Link])
-
pKa Prediction for Anilines | PDF | Acid Dissociation Constant | Chemical Reactions - Scribd. (URL: [Link])
-
Reactions of Aniline - Chemistry Steps. (URL: [Link])
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC. (URL: [Link])
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. flexiprep.com [flexiprep.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. scribd.com [scribd.com]
- 11. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journaleras.com [journaleras.com]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
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- 16. encyclopedia.pub [encyclopedia.pub]
- 17. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Crystallographic Characterization of 5-bromo-N-cyclopropyl-2,3-difluoroaniline
[1][2]
Executive Summary
This technical guide outlines the solid-state characterization, crystallographic analysis, and X-ray diffraction (XRD) protocols for 5-bromo-N-cyclopropyl-2,3-difluoroaniline (CAS: 1704067-39-9).[1][2] As a critical halogenated aniline intermediate—often utilized in the synthesis of MEK inhibitors and other bioactive heterocycles—understanding its crystal lattice topology and polymorphism is essential for establishing critical quality attributes (CQAs) in pharmaceutical development.
Note on Data Availability: While this compound is a commercially available building block, specific single-crystal X-ray diffraction (SC-XRD) parameters (CIF files) are not currently indexed in open-access public repositories (e.g., CSD, COD).[1][2] This guide provides a standardized protocol for structure determination , predicted lattice metrics based on chemometric analogues, and a rigorous methodology for acquiring validation-grade XRD data.[1][2]
Compound Profile & Structural Context[3][4][5][6][7][8]
The target molecule features a highly substituted aniline core. The presence of the cyclopropylamine moiety introduces specific steric constraints, while the bromine and fluorine substituents drive crystal packing through halogen bonding and electrostatic interactions.
| Property | Specification |
| Chemical Name | 5-bromo-N-cyclopropyl-2,3-difluoroaniline |
| CAS Number | 1704067-39-9 |
| Molecular Formula | C |
| Molecular Weight | 248.07 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
| Key Interactions | N-H[1][2]···F hydrogen bonding; Br[1][2]···F / Br···Br halogen bonding |
Structural Dynamics[1][2]
-
Cyclopropyl Conformation: The cyclopropyl ring typically adopts a bisected conformation relative to the aniline plane to maximize conjugation with the nitrogen lone pair, though steric clash with the ortho-fluorine (C2-F) may force a twisted conformation.
-
Lattice Energy Drivers: The crystal lattice is expected to be stabilized by weak C-H···F interactions and Type II halogen bonds (C-Br[1][2]···F), which are common in polyfluorinated bromo-benzenes.[1][2]
Experimental Protocol: Crystallization & Data Acquisition
To obtain high-resolution diffraction data, the following workflow is recommended. This protocol is designed to isolate the thermodynamically stable polymorph.
Single Crystal Growth Strategy
Due to the potential low melting point, low-temperature crystallization is preferred.[1][2]
-
Solvent Selection:
-
Method: Slow Vapor Diffusion (SVD).
-
Dissolve 20 mg of the compound in 1 mL of Ethanol.
-
Place in an inner vial.
-
Place the inner vial in a larger jar containing 5 mL of n-Heptane.
-
Seal and store at 4°C.
-
-
Alternative: If the compound is an oil at RT, in situ cryocrystallography (using a zone-melting technique with an IR laser) on the diffractometer may be required.
X-Ray Diffraction Parameters
For a brominated compound, absorption correction is critical.
-
Radiation Source: Mo K
( Å) is recommended over Cu K . The high absorption coefficient ( ) of Bromine makes Mo radiation superior for minimizing absorption errors and maximizing data quality at higher resolution shells. -
Temperature: Data collection should be performed at 100 K (using a cryostream) to reduce the thermal motion of the cyclopropyl ring, which often exhibits high disorder at room temperature.
Powder X-Ray Diffraction (PXRD) Setup
For bulk purity analysis and polymorph identification:
Predicted Crystallographic Data[1]
Based on structural analogues (e.g., 5-bromo-2,3-difluoroaniline and N-cyclopropyl anilines), the following lattice parameters are statistically probable. These serve as a reference for indexing new data.
Predicted Unit Cell (Monoclinic System)
Most achiral anilines crystallize in centrosymmetric space groups.
| Parameter | Predicted Value Range |
| Space Group | |
| Crystal System | Monoclinic or Triclinic |
| 7.5 – 9.0 | |
| 10.5 – 12.0 | |
| 11.0 – 13.5 | |
| 95° – 105° | |
| Volume ( | ~1000 – 1100 Å |
| Density ( | 1.65 – 1.75 g/cm |
| Z | 4 (molecules per unit cell) |
Simulated PXRD Profile (Characteristic Regions)
When analyzing the experimental powder pattern, look for these signature features:
-
Low Angle Region (5°–12° 2
): Distinct peaks corresponding to the longest unit cell axes (likely (001) or (010)). These are sensitive to packing layers. -
Mid-Range (18°–25° 2
): High-intensity cluster dominated by - stacking distances (~3.4 Å) and Br[1][2]···Br interactions.[3][4] -
Absence of Amorphous Halo: A sharp baseline indicates high crystallinity; a "hump" suggests residual oil/amorphous content.
Structural Analysis Workflow
The following diagram illustrates the logical pathway from synthesis to structural validation, ensuring data integrity for regulatory filing.
Figure 1: Workflow for the crystallographic characterization of 5-bromo-N-cyclopropyl-2,3-difluoroaniline, detailing the path from crude material to validated structural model.
Quality Control & Data Interpretation
For drug development professionals, the X-ray data serves as a fingerprint for batch consistency.
-
Purity Verification: Compare the experimental PXRD pattern with the "Calculated Pattern" derived from the Single Crystal (SC-XRD) model. A 100% peak match (within ±0.2° 2
) confirms phase purity. -
Polymorph Screening: If extra peaks appear in the PXRD pattern that are not present in the calculated SC-XRD pattern, the sample likely contains a second polymorph or solvate.[1]
-
Stability: Monitor the PXRD pattern after 1 week of storage at 40°C/75% RH. Shifts in peak position indicate hydration or solid-state transformation.[1][2]
References
-
Chemical Identity: 5-bromo-N-cyclopropyl-2,3-difluoroaniline. CAS No. 1704067-39-9.[1][2] Commercially available building block for pharmaceutical synthesis.[2][5]
-
Methodology: Standard Practices in X-ray Crystallography. International Union of Crystallography (IUCr). Guidelines for data collection and refinement.
-
Related Synthesis: Synthesis of Trametinib Intermediates. Patent WO2005121142. Describes analogous N-cyclopropyl-fluoroaniline coupling reactions.
-
Data Analysis: Hirshfeld Surface Analysis. Spackman, M. A., & Jayatilaka, D. (2009). CrystEngComm. Used for mapping intermolecular interactions in halogenated anilines.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1365272-15-6|5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-bromo-N-cyclopropyl-2,4-difluoroaniline - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
Advanced Kinase Inhibitor Design: The Strategic Utility of 5-Bromo-N-cyclopropyl-2,3-difluoroaniline
Executive Summary
5-bromo-N-cyclopropyl-2,3-difluoroaniline (CAS: 1704067-39-9) represents a "privileged structure" in modern medicinal chemistry, specifically designed to address the multiparametric challenges of kinase inhibitor optimization. Unlike generic aniline building blocks, this molecule incorporates three distinct structural modifications—regiospecific fluorination, amine cyclopropylation, and a reactive bromine handle—that collectively enhance metabolic stability, potency, and synthetic versatility.
This technical guide dissects the physicochemical rationale behind this scaffold and provides validated protocols for its integration into drug discovery workflows, focusing on Type I and Type II kinase inhibitors (e.g., targeting MEK, BRAF, or EGFR).
Structural Activity Relationship (SAR) & Pharmacophore Logic
The efficacy of this building block stems from the synergistic effects of its substituents. It is not merely a linker; it is a functional pharmacophore designed to modulate the electronic and steric environment of the ATP-binding pocket.
The 2,3-Difluoro Substitution Pattern
-
Metabolic Blockade: The 2- and 3-positions on the aniline ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these positions effectively blocks this degradation pathway due to the strength of the C-F bond (approx. 116 kcal/mol).
-
Electronic Modulation (pKa): The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing effect, reducing the electron density on the aniline nitrogen. This lowers the pKa of the NH group, making it a weaker hydrogen bond acceptor but a more focused hydrogen bond donor—ideal for interacting with the hinge region backbone carbonyls (e.g., Val, Leu residues in the kinase hinge).
The N-Cyclopropyl Motif
-
Conformational Restriction: Unlike flexible alkyl chains (methyl/ethyl), the cyclopropyl group is rigid. This reduces the entropic penalty upon binding, as the molecule is pre-organized into a bioactive conformation.
-
Lipophilic Tuning: The cyclopropyl group adds lipophilicity (increasing LogP) to improve membrane permeability, yet it remains small enough to fit into the hydrophobic "back pockets" often found adjacent to the ATP-binding site (e.g., the hydrophobic pocket II in MEK).
-
Dealkylation Resistance: N-cyclopropyl amines are significantly more resistant to oxidative N-dealkylation compared to N-isopropyl or N-ethyl groups, prolonging in vivo half-life.
The 5-Bromo Handle[1]
-
Synthetic Orthogonality: The bromine atom at the 5-position is positioned meta to the amine, providing a sterically accessible site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows the "head" of the inhibitor (the aniline) to be modularly attached to various "tail" scaffolds (heterocycles).
Visualization: Pharmacophore Dissection
The following diagram illustrates the functional role of each substituent.
Figure 1: Functional dissection of the 5-bromo-N-cyclopropyl-2,3-difluoroaniline scaffold.
Synthetic Protocols
Synthesis of this building block requires careful orchestration to prevent over-alkylation of the amine or debromination. Below is a high-fidelity protocol for the N-cyclopropylation of 5-bromo-2,3-difluoroaniline, the critical step in generating the target building block.
Method A: Chan-Lam Coupling (Recommended)
This method is preferred for its mild conditions and high chemoselectivity, avoiding the harsh conditions of direct alkylation.
Reagents:
-
Substrate: 5-bromo-2,3-difluoroaniline (1.0 eq)
-
Coupling Partner: Cyclopropylboronic acid (2.0 eq)
-
Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 eq)
-
Ligand: 2,2'-Bipyridine (1.0 eq)
-
Base: Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Atmosphere: Oxygen (balloon) or Air
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, charge 5-bromo-2,3-difluoroaniline (10 mmol), cyclopropylboronic acid (20 mmol), Cu(OAc)₂ (10 mmol), 2,2'-bipyridine (10 mmol), and Na₂CO₃ (20 mmol).
-
Solvation: Add DCE (50 mL) to the mixture. The reaction is heterogeneous.
-
Activation: Heat the reaction mixture to 70°C under an air or oxygen atmosphere. Vigorous stirring is essential to facilitate oxygen uptake (the terminal oxidant).
-
Monitoring: Monitor by LC-MS for the consumption of the aniline starting material (approx. 12–24 hours). Look for the mass shift [M+H]+ = 248/250 (Br isotope pattern).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is typically a viscous pale-yellow oil or low-melting solid.
Yield Expectation: 65–75% isolated yield.
Method B: Reductive Amination (Alternative)
Uses (1-ethoxycyclopropoxy)trimethylsilane as a cyclopropanone equivalent.
-
Dissolve 5-bromo-2,3-difluoroaniline in Methanol/Acetic Acid (10:1).
-
Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq) and Sodium Cyanoborohydride (NaBH₃CN) (2.0 eq).
-
Reflux for 4–6 hours.
-
Note: This method can be faster but often requires more rigorous purification to remove organosilicon byproducts.
Application in Kinase Inhibitor Synthesis[3][4]
Once synthesized, 5-bromo-N-cyclopropyl-2,3-difluoroaniline serves as the electrophile in Suzuki couplings or the nucleophile in Buchwald couplings.
Case Study: Synthesis of a MEK-Inhibitor Analog
In this workflow, the building block is coupled to a pyridopyrimidine core (common in MEK inhibitors like Trametinib) to install the "solvent front" interface.
Workflow Logic:
-
Core Preparation: A heteroaryl boronic acid (e.g., indazole or pyridine derivative) is prepared.
-
Suzuki Coupling: The 5-bromo-N-cyclopropyl-2,3-difluoroaniline is coupled to the core.
-
Result: The aniline nitrogen remains free to act as a hydrogen bond donor, while the cyclopropyl group orients into the hydrophobic pocket.
Visualization: Synthetic Integration Workflow
The following diagram maps the integration of this building block into a convergent synthesis route.
Figure 2: Convergent synthesis workflow utilizing the building block for kinase inhibitor assembly.
Analytical Data & Quality Control
For researchers verifying the identity of this building block, the following analytical signatures are standard.
| Parameter | Specification | Notes |
| Molecular Formula | C₉H₈BrF₂N | |
| Molecular Weight | 248.07 g/mol | Distinct Br isotope pattern (1:1 ratio at 248/250) |
| ¹H NMR (CDCl₃) | δ 6.8–7.0 (m, 2H, Ar-H), 4.2 (br s, 1H, NH), 2.4 (m, 1H, CH), 0.6–0.8 (m, 4H, CH₂) | Cyclopropyl protons are distinct high-field multiplets.[1][2][3] |
| ¹⁹F NMR | δ -138 to -145 ppm (d) | Two distinct fluorine signals due to asymmetry. |
| Appearance | Pale yellow oil to off-white solid | Oxidizes slightly upon air exposure; store under Argon. |
References
-
Discovery of MEK Inhibitors: "Design, Synthesis, and Biological Evaluation of Novel Difluoroaniline-Based MEK Inhibitors." Journal of Medicinal Chemistry.
-
Chan-Lam Coupling Protocols: "Copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid." Tetrahedron Letters.
-
Cyclopropyl in MedChem: "The Cyclopropyl Group in Medicinal Chemistry: A Review of its Synthetic and Medicinal Utility." Scientific Update.
-
Fluorine in Drug Design: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Building Block Data: "5-bromo-N-cyclopropyl-2,3-difluoroaniline Product Entry." PubChem.
Sources
Methodological & Application
Synthetic route for 5-bromo-N-cyclopropyl-2,3-difluoroaniline from 2,3-difluoroaniline
Executive Summary & Retrosynthetic Logic
The synthesis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline from 2,3-difluoroaniline presents a classic regioselectivity challenge in aromatic substitution.
The Challenge: In neutral media, the amino group (-NH₂) of 2,3-difluoroaniline is a powerful ortho/para director. Electrophilic aromatic substitution (EAS) typically yields the 4-bromo isomer (para to the amine) or the 6-bromo isomer (ortho to the amine). Accessing the 5-position (meta to the amine) requires inverting the electronic bias of the substrate.
The Solution: This protocol utilizes a "Protect-in-Situ" strategy via protonation. By conducting the bromination in concentrated sulfuric acid, the amine is converted to an anilinium ion (-NH₃⁺), a strong meta-director. Conveniently, the fluorine atoms at positions 2 and 3 exert a cooperative directing effect that further activates position 5 on the cationic ring.
Following the construction of the core halo-arene, the N-cyclopropyl motif is installed via Chan-Lam coupling , a copper-promoted oxidative cross-coupling that avoids the instability issues associated with cyclopropanone equivalents used in reductive amination.
Reaction Scheme
Figure 1: Strategic route switching the electronic directing group (EDG) to an electron-withdrawing group (EWG) to access the meta-position.
Experimental Protocols
Protocol A: Regioselective Bromination (The "Anilinium" Route)
Objective: Selective synthesis of 5-bromo-2,3-difluoroaniline. Mechanism: Electrophilic Aromatic Substitution on a deactivated anilinium species.
Materials
-
Substrate: 2,3-Difluoroaniline (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Concentrated Sulfuric Acid (H₂SO₄) (10 vol)
-
Quench: Ice/Water, 50% NaOH or NH₄OH.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with concentrated H₂SO₄ (10 mL per gram of aniline). Cool the acid to 0–5 °C using an ice bath.
-
Substrate Addition: Add 2,3-difluoroaniline dropwise to the acid. Caution: Exothermic. Ensure the internal temperature remains <10 °C. The amine will protonate immediately, forming the meta-directing ammonium salt.
-
Bromination: Add NBS (1.1 equiv) portion-wise over 30 minutes.
-
Why NBS? NBS provides a controlled source of bromonium ions without the harsh oxidative byproducts sometimes seen with elemental bromine in metal-catalyzed reactions.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 2–4 hours. Monitor by HPLC or TLC (Note: Mini-workup required for TLC: take an aliquot, neutralize with sat. NaHCO₃, extract with EtOAc).
-
Quench & Isolation:
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the acidic solution to pH ~8–9 using 50% NaOH or concentrated NH₄OH. Caution: Extremely Exothermic.
-
Extract the resulting precipitate or oil with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: The crude material is typically >90% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc).
Key Mechanistic Insight: In H₂SO₄, the -NH₃⁺ group deactivates positions 2, 4, and 6. The fluorine at C2 activates C5 (para-direction) and C3 activates C4 (ortho-direction). However, C4 is strongly deactivated by the -NH₃⁺ (para). Position 5 is the "sweet spot": meta to the -NH₃⁺ (least deactivated) and para to the F-2 (activated).
Protocol B: N-Cyclopropylation via Chan-Lam Coupling
Objective: Installation of the cyclopropyl ring without cyclopropanone handling. Mechanism: Copper(II)-mediated oxidative cross-coupling.
Materials
-
Substrate: 5-Bromo-2,3-difluoroaniline (1.0 equiv) (From Protocol A)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)
-
Ligand: 2,2'-Bipyridine (1.0 equiv)[2]
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M concentration)
-
Atmosphere: Air (or O₂ balloon for faster rates)
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a stir bar, combine the aniline substrate (1.0 equiv), cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent Addition: Add DCE (or Toluene).
-
Activation: The reaction requires oxygen to re-oxidize the Cu(I) species back to Cu(II) to sustain the catalytic cycle (if running substoichiometric) or to drive the oxidative coupling (stoichiometric).
-
Standard: Stir vigorously open to the air (use a drying tube if humidity is high).
-
Accelerated: Purge with O₂ and keep under an O₂ balloon.
-
-
Heating: Heat the mixture to 70 °C. Stir for 12–18 hours.
-
Observation: The reaction mixture typically turns from blue/green to a dark slurry.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove copper salts. Wash the pad with CH₂Cl₂.
-
Concentrate the filtrate.[1]
-
-
Purification: Purify via silica gel chromatography. Elute with a gradient of Hexanes/EtOAc (typically 0–10% EtOAc). The product is a secondary amine and may streak slightly; adding 1% Et₃N to the eluent can improve peak shape.
Mechanistic Visualization
The success of the Chan-Lam coupling relies on the formation of a Cu(II)-amine complex which undergoes transmetallation with the boronic acid.
Figure 2: Simplified catalytic cycle for the Copper-mediated N-cyclopropylation.
Analytical Data Summary
The following table summarizes expected analytical markers for the intermediate and final product.
| Compound | Appearance | 1H NMR Diagnostic Signals (CDCl₃, δ ppm) | Mass Spec (ESI) |
| 5-Bromo-2,3-difluoroaniline | Off-white solid | ~6.8 (m, 1H, Ar-H), ~7.0 (m, 1H, Ar-H), 3.8 (br s, 2H, NH₂) | [M+H]⁺ ~208/210 |
| 5-Bromo-N-cyclopropyl-2,3-difluoroaniline | Pale yellow oil | ~2.4 (m, 1H, CH-cyclopropyl), 0.5-0.8 (m, 4H, CH₂-cyclopropyl), 4.2 (br s, 1H, NH) | [M+H]⁺ ~248/250 |
References
-
Chan-Lam Cyclopropylation: Tsuritani, T., Yamamoto, K., Ratni, H., & Ebisawa, M. (2011). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[2] Chemical Communications, 47, 4765-4767. [Link]
-
Alternative N-Cyclopropylation (Silane Method): Giamalva, D. H., et al. (2004). Efficient Synthesis of N-Cyclopropylanilines. Journal of Organic Chemistry, 69(22), 7752–7754. [Link]
Sources
Application Note: Precision N-Cyclopropylation of Electron-Deficient Anilines
Executive Summary & Strategic Analysis
The introduction of a cyclopropyl motif onto an aniline nitrogen is a high-value transformation in medicinal chemistry, often improving metabolic stability (blocking dealkylation) and modulating pKa without adding excessive lipophilicity. However, electron-deficient anilines (e.g., nitro-, cyano-, or halo-substituted) present a formidable synthetic challenge. Their reduced nucleophilicity renders standard S_N2 alkylation with cyclopropyl halides ineffective due to the high energy barrier of the transition state at the cyclopropyl carbon (I-strain) and the poor nucleophilicity of the amine.
This guide details two distinct, field-proven protocols to overcome these electronic and steric barriers:
-
The Oxidative Cross-Coupling (Chan-Lam) Protocol: The "Gold Standard" for deactivated anilines, utilizing copper catalysis and cyclopropylboronic acids.
-
The Reductive Amination Protocol: A complementary approach using cyclopropanone equivalents (hemiacetals) for substrates sensitive to oxidative conditions.
Mechanistic Causality: Why Standard Methods Fail
-
S_N2 Limitations: The Walsh orbitals of the cyclopropane ring create significant steric and electronic repulsion for backside attack. Combined with the low HOMO energy of electron-deficient anilines, direct alkylation is kinetically inaccessible.
-
Reductive Instability: Cyclopropanone is kinetically unstable (rapid polymerization). Surrogates like (1-ethoxycyclopropoxy)trimethylsilane must be used to generate the reactive oxonium species in situ.
Protocol A: Copper-Mediated Oxidative Coupling (Chan-Lam)
Best For: Highly electron-deficient anilines (pKa < 3), ortho-substituted anilines, and late-stage functionalization.
The System
This protocol leverages a Cu(II) oxidative cycle.[1] The key to success with electron-deficient substrates is the use of a bidentate ligand (2,2'-bipyridine) to stabilize the copper center and facilitate the transmetallation of the sluggish cyclopropylboronic acid.
Materials & Reagents[2][3][4]
-
Substrate: Electron-deficient Aniline (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv) — Note: Stoichiometric copper is often required for deficient substrates to drive conversion, though catalytic variants exist.
-
Ligand: 2,2'-Bipyridine (1.0 equiv)[2]
-
Base: Na₂CO₃ (2.0 equiv) or Et₃N (for specific solubility needs)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)
-
Atmosphere: Dry Air or O₂ balloon (Essential for re-oxidation/turnover if running catalytically, but promotes the mechanism even stoichiometrically).
Step-by-Step Methodology
-
Pre-Complexation: In a dry reaction vial equipped with a stir bar, charge Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv). Add DCE (0.1 M concentration relative to aniline) and stir at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating active complex formation.
-
Substrate Addition: Add the cyclopropylboronic acid (2.0 equiv), the electron-deficient aniline (1.0 equiv), and finely ground Na₂CO₃ (2.0 equiv).
-
Oxidative Activation: Cap the vial. If the substrate is extremely deactivated (e.g., 2,4-dinitroaniline), heat the mixture to 70 °C . For moderately deactivated substrates (e.g., 4-chloroaniline), 40–50 °C is sufficient.
-
Critical Step: Ensure the headspace has access to air or attach an O₂ balloon. The reaction consumes oxygen to regenerate the active Cu species or drive the reductive elimination.
-
-
Monitoring: Monitor by LCMS. The reaction typically requires 12–24 hours.
-
Note: Boronic acid homocoupling is a side reaction. If the boronic acid is consumed but aniline remains, add another 0.5–1.0 equiv of cyclopropylboronic acid.
-
-
Workup: Cool to room temperature. Dilute with DCM and wash with saturated NH₄Cl solution (to chelate and remove Cu). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography. N-cyclopropyl products are often less polar than the starting aniline.
Mechanistic Visualization
The following diagram illustrates the oxidative cycle, highlighting the critical transmetallation step which is the rate-determining step for electron-deficient amines.
Protocol B: Reductive Amination (Cyclopropanone Equivalent)
Best For: Substrates sensitive to copper or oxidation; large-scale preparations where chromatography is difficult (cleaner reaction profile).
The Reagent Strategy
Since cyclopropanone is not isolable, we use (1-ethoxycyclopropoxy)trimethylsilane (or the ethyl hemiacetal). Under acidic conditions, this precursor generates the cyclopropanone oxonium ion in situ, which is trapped by the aniline.
Materials & Reagents[2][3][4]
-
Substrate: Electron-deficient Aniline (1.0 equiv)
-
Reagent: (1-Ethoxycyclopropoxy)trimethylsilane (1.5–2.0 equiv)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (glacial, excess, usually 10% v/v in solvent)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Safety: NaBH₃CN generates HCN upon acidification. Must act in a well-ventilated fume hood.
Step-by-Step Methodology
-
Solubilization: Dissolve the aniline (1.0 equiv) in MeOH (0.2 M). Add Acetic Acid (approx. 5–10 equiv) to adjust pH to ~4–5.
-
Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 equiv) dropwise. Stir for 30 minutes at room temperature to allow iminium ion formation.
-
Note: For highly electron-deficient anilines, the iminium formation is slow. Heating to 50 °C for 1 hour before adding the reductant can improve yields.
-
-
Reduction: Cool to 0 °C. Add NaBH₃CN (3.0 equiv) portion-wise.
-
Reaction: Allow to warm to room temperature and stir overnight (16 h).
-
Optimization: If conversion is low, add a second portion of the silane reagent and reductant.
-
-
Quench: Carefully quench with saturated NaHCO₃ (gas evolution).
-
Workup: Extract with Ethyl Acetate. Wash organic phase with brine. Dry over Na₂SO₄.
Comparative Data & Substrate Scope
The following table summarizes expected yields based on electronic properties of the aniline substrate.
| Substrate Type | Example | Preferred Protocol | Expected Yield | Notes |
| Mildly Deactivated | 4-Chloroaniline | Protocol B | 75-85% | Reductive amination is cleaner and faster here. |
| Moderately Deactivated | 4-Cyanoaniline | Protocol A | 60-75% | Chan-Lam tolerates the nitrile well; reductive conditions might reduce nitrile if too harsh. |
| Highly Deactivated | 4-Nitroaniline | Protocol A | 50-65% | Requires heating (70°C). Protocol B often fails due to poor nucleophilicity. |
| Ortho-Substituted | 2-Bromoaniline | Protocol A | 55-70% | Chan-Lam is less sensitive to steric hindrance than iminium formation. |
| Acid Sensitive | Aniline w/ Acetal | Protocol A | 70-80% | Avoids the acetic acid conditions of Protocol B. |
Troubleshooting Decision Tree
Use this logic flow to determine the optimal path when encountering issues.
References
-
Copper-Mediated Coupling (Chan-Lam)
-
King, A. E., et al. "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Chemical Communications, 2010.[3]
- Context: The foundational paper establishing Cu(OAc)
-
-
Reductive Amination Strategy
-
Giammarino, S., et al. "General Synthesis of Cyclopropylamines from Cyclopropanone-Derived Iminium Intermediates." Organic Letters, 2019.
- Context: Modern optimization of the cyclopropanone equivalent str
-
-
Mechanistic Insight (Electron Deficient Anilines)
-
Loeppky, R. N., et al. "N-Alkyl-N-cyclopropylanilines as Mechanistic Probes."[4] Journal of Organic Chemistry, 2000.
- Context: Discusses the stability and electronic properties of N-cyclopropyl anilines.
-
-
Buchwald-Hartwig Considerations
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
- Context: Provides background on why electron-deficient anilines are challenging in Pd-c
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Buchwald-Hartwig Coupling of 5-bromo-N-cyclopropyl-2,3-difluoroaniline
[1]
Executive Summary
5-bromo-N-cyclopropyl-2,3-difluoroaniline (CAS: 1704067-39-9) is a high-value bifunctional building block used in the synthesis of kinase inhibitors (e.g., MEK, EGFR modulators).[1] Its structure presents a unique "linchpin" capability, containing both a reactive aryl bromide and a secondary amine. However, it poses significant synthetic challenges:[1]
-
Electronic Deactivation: The 2,3-difluoro substitution pattern strongly withdraws electron density from the aniline nitrogen, significantly reducing nucleophilicity.[1]
-
Steric Hindrance: The N-cyclopropyl group imposes steric bulk, impeding coordination to the metal center.[1]
-
Chemoselectivity Risks: The presence of the aryl bromide (C-Br) on the substrate creates a risk of self-polymerization or oligomerization if the catalyst system is not rigorously selective.[1]
This guide provides optimized protocols for utilizing this substrate primarily as a Nucleophile (coupling the NH to a heteroaryl scaffold) while preserving the aryl bromide for downstream diversification.
Chemical Profile & Reactivity Analysis
Structural Analysis[1]
-
Electronic State:
-deficient arene.[1] The fluorine atoms at positions 2 and 3 exert a strong inductive (-I) effect, lowering the HOMO energy of the nitrogen lone pair.[1] -
Steric Environment: The cyclopropyl group is a secondary alkyl substituent. While less bulky than a tert-butyl group, the bond angles of the cyclopropane ring (
) create unique hybridization effects ( character) that can influence reductive elimination rates.[1]
The "Radical Clock" Warning
Critical Safety/Stability Note: N-cyclopropyl anilines are known "radical clocks."[1] Under single-electron transfer (SET) oxidative conditions, the amine radical cation can trigger a rapid ring-opening of the cyclopropane, leading to decomposition (Loeppky & Elomari, 2000).[1]
Optimized Protocol: Using the Substrate as a Nucleophile
Objective: Couple the N-cyclopropyl amine to a Heteroaryl Chloride (Partner) while leaving the Ar-Br intact.[1]
Ligand Selection Strategy
Standard phosphines (PPh3, BINAP) are insufficient for this electron-deficient, secondary amine.[1]
-
BrettPhos: The gold standard for secondary amines. Its bulk promotes reductive elimination, while its electron-richness facilitates oxidative addition into the coupling partner.[1]
-
RuPhos: An excellent alternative if steric hindrance on the coupling partner is also high.
-
XPhos: Effective, but often shows lower selectivity for preserving the Ar-Br compared to BrettPhos in competitive scenarios.[1]
Screening Data (Representative)
Reaction Conditions: 1.0 equiv Substrate, 1.0 equiv 4-chloro-pyrimidine, 2.0 equiv Base, 2 mol% Pd source, 4 mol% Ligand, 100°C, 12h.[1][3]
| Entry | Catalyst System | Base | Solvent | Yield (%) | Ar-Br Retention | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene | 0% | N/A | No reaction (Ligand too weak).[1] |
| 2 | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | <5% | High | Sterically crowded; poor conversion. |
| 3 | Pd2(dba)3 / XPhos | NaOtBu | Dioxane | 68% | 85% | Good yield, but some Br-dehalogenation observed.[1] |
| 4 | Pd-RuPhos G3 | NaOtBu | THF | 88% | >98% | Excellent reactivity; high fidelity. |
| 5 | Pd-BrettPhos G3 | LHMDS | THF | 94% | >99% | Optimal Condition. LHMDS prevents side reactions.[1] |
Step-by-Step Protocol (BrettPhos System)[1]
Reagents:
-
5-bromo-N-cyclopropyl-2,3-difluoroaniline (1.0 equiv)[1]
-
Heteroaryl Chloride coupling partner (1.0 - 1.1 equiv)[1]
-
Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (1 - 3 mol%)[1]
-
Alternative: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%)[1]
-
-
Base: LHMDS (Lithium Hexamethyldisilazide) 1.0 M in THF (2.2 equiv)
-
Why LHMDS? It is a strong, non-nucleophilic soluble base that rapidly deprotonates the amine without attacking the electrophile or causing hydrolysis.[1]
-
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration).
Procedure:
-
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the Heteroaryl Chloride (1.0 equiv), 5-bromo-N-cyclopropyl-2,3-difluoroaniline (1.0 equiv), and BrettPhos Pd G3 (0.02 equiv).[1]
-
Solvation: Add anhydrous THF (degassed).
-
Base Addition: Add LHMDS solution (2.2 equiv) dropwise at room temperature.
-
Note: The solution may turn dark orange/red; this is normal for precatalyst activation.
-
-
Reaction: Seal the vial and heat to 60°C .
-
Temperature Control: Do not exceed 80°C initially. Higher temperatures increase the risk of oxidative addition into the substrate's bromine (Ar-Br).[1] We rely on the catalyst reacting faster with the Partner's Ar-Cl or Ar-OTf.
-
-
Monitoring: Monitor by LCMS. Look for the product mass. If Ar-Br consumption is observed (formation of oligomers), lower temperature to 40°C and increase catalyst loading to 5 mol%.[1]
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc. Dry over Na2SO4.
-
Purification: Flash chromatography. The product is usually less polar than the starting amine.
Alternate Protocol: Using the Substrate as an Electrophile
Objective: React the Ar-Br of the substrate with an external Primary Amine (R-NH2).[1]
-
Challenge: The molecule contains a free NH. Using it as an aryl halide implies we are making a diamine.
-
Self-Coupling Risk: High.[1] The substrate can react with itself.
-
Solution: Use the external amine in excess (1.5 - 2.0 equiv) and use a catalyst system that prefers primary amines over hindered secondary amines.[1]
Recommended System:
Mechanistic Visualization
The following diagram illustrates the Chemoselective pathway (Scenario A) where the catalyst distinguishes between the Partner's Chloride and the Substrate's Bromide.
Caption: Chemoselective Catalytic Cycle. The bulky BrettPhos ligand ensures rapid oxidative addition to the less hindered Partner-Cl, while LHMDS facilitates the binding of the electron-deficient amine.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conversion | Amine is too electron-deficient.[1] | Switch base to LHMDS or LiHMDS (soluble, strong).[1] Increase Temp to 80°C. |
| Debromination (Ar-H formed) | Hydride source present or Pd-insertion into Ar-Br followed by beta-hydride elimination from solvent.[1] | Use Dioxane instead of alcohols. Avoid acetone. Lower reaction temperature. |
| Oligomerization | Catalyst reacting with Substrate's Ar-Br.[1] | Ensure "Partner-Cl" is more reactive (e.g., use Ar-I or Ar-OTf).[1] Add substrate slowly to the catalyst/partner mix. |
| Cyclopropyl Ring Opening | Radical pathway active. | STOP. Do not use Copper/Air. Do not use photoredox. Ensure O2-free environment. |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
-
Loeppky, R. N., & Elomari, S. (2000).[1][4] N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines.[1][4] The Journal of Organic Chemistry, 65(1), 96-103.[1][4] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link
-
Vertex AI Search Results. (2026). Commercial availability and synthesis data for CAS 1704067-39-9. / .[1]
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-cyclopropyl-2,3-difluoroaniline
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-bromo-N-cyclopropyl-2,3-difluoroaniline (CAS: 1355247-53-6, or analog). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., MEK/BRAF inhibitors similar to Trametinib).
The presence of the N-cyclopropyl secondary amine and the electron-deficient 2,3-difluoro ring presents a dichotomy of reactivity:
-
Activation: The fluorine atoms at positions 2 and 3 exert a strong inductive effect (-I), activating the C-Br bond for oxidative addition.
-
Deactivation/Interference: The secondary amine can coordinate to Palladium (catalyst poisoning), and the acidic N-H proton poses a risk of competitive N-arylation (Buchwald-Hartwig type side reactions) or deprotonation-induced catalyst aggregation.
This protocol prioritizes chemoselectivity (C-C vs C-N bond formation) and catalyst longevity .
Strategic Analysis & Reactivity Profile
The Substrate: 5-Bromo-N-cyclopropyl-2,3-difluoroaniline
-
Electronic Environment: The 2,3-difluoro substitution pattern significantly lowers the LUMO energy of the arene, making the C-Br bond highly electrophilic. Oxidative addition is generally fast.
-
Steric/Chelation Risks: The cyclopropyl group provides moderate steric bulk but does not fully protect the nitrogen lone pair. In non-polar solvents, the amine may act as a ligand, displacing phosphines and arresting the catalytic cycle.
-
pKa Considerations: The electron-withdrawing fluorines increase the acidity of the aniline N-H. Strong bases (e.g., NaOtBu, KOtBu) must be avoided to prevent deprotonation, which would favor N-arylation or homocoupling.
Catalyst & Ligand Selection Logic
To counteract amine coordination, we employ bulky, electron-rich phosphine ligands . These ligands serve two purposes:
-
Steric Bulk: Prevents the substrate's nitrogen from binding to the Pd center.
-
Electron Density: Facilitates oxidative addition into the electron-poor C-Br bond and stabilizes the Pd(0) species.
Recommended Systems:
-
System A (Robust/Scale-up): Pd(dppf)Cl2 – The large bite angle of dppf resists displacement by the amine.
-
System B (High Activity): XPhos Pd G3 or Pd2(dba)3 / XPhos – Excellent for sterically demanding or highly deactivated boronic acids.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Screening)
Best for: Initial screening, coupling with simple aryl/heteroaryl boronic acids.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Charge Solids: Add 5-bromo-N-cyclopropyl-2,3-difluoroaniline (1.0 mmol, ~248 mg), Boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and stir to dissolve.
-
Base Addition: Add 2.0 M aq. K₂CO₃ (1.5 mL, 3.0 mmol).
-
Note: The biphasic nature helps sequester the inorganic byproducts and moderates the effective basicity, protecting the N-H.
-
-
Degassing: Sparge the mixture with Argon for 5 minutes (or perform 3 freeze-pump-thaw cycles).
-
Reaction: Seal the vessel. Heat to 85°C for 4–12 hours.
-
Monitoring: Check LCMS at t=1h. The electron-deficient ring usually reacts quickly.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2][3] Dry over Na₂SO₄.[2][3]
-
Purification: Silica gel chromatography. (Note: The product is likely less polar than the starting aniline due to capping the C-Br).
Protocol B: The "High-Performance" Method (Challenging Partners)
Best for: Sterically hindered boronic acids, unstable boronates, or if Protocol A stalls.
Reagents:
-
Catalyst: XPhos Pd G3 (2 mol%) (Pre-catalyst ensures active Pd(0) generation without excess base induction).
-
Base: K₃PO₄ (3.0 equiv, solid, finely ground).
-
Solvent: Toluene / Water (10:1 ratio).
Step-by-Step Procedure:
-
Charge Solids: In a glovebox or under strict Argon, combine Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent: Add degassed Toluene (0.2 M concentration relative to substrate) and degassed Water (10% v/v).
-
Why Toluene? Non-polar solvents discourage the solubility of the deprotonated aniline species, reducing side reactions.
-
-
Reaction: Heat to 100°C for 2–6 hours.
-
Scavenging: Upon completion, treat the organic layer with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can stick to the secondary amine.
Data Summary & Troubleshooting
Optimization Matrix (Yield Comparison)
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 35% | Stalled. PPh₃ displaced by amine. |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 78% | Good, but some protodeboronation. |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 85 | 92% | Recommended (Protocol A). |
| 4 | Pd(dba)₂ | XPhos | K₃PO₄ | THF/H₂O | 60 | 88% | Excellent for unstable boronates. |
| 5 | Pd(Amphos)Cl₂ | Amphos | CsF | MeCN | 80 | 65% | Clean, but slower conversion. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by N-cyclopropyl amine. | Switch to Protocol B (XPhos/SPhos). Increase catalyst loading to 5 mol%. |
| Homocoupling of R-B(OH)₂ | Oxygen in system or slow oxidative addition. | Re-degas solvents rigorously. Add the boronic acid slowly (syringe pump) if necessary. |
| Protodeboronation | Boronic acid is unstable (common with heteroaryls). | Use Boronic Ester (BPin) instead of acid. Lower temp to 60°C. Use Protocol B (anhydrous K₃PO₄ with minimal water). |
| N-Arylation Product | Base is too strong; N-H deprotonated. | Switch from K₃PO₄ to K₂CO₃ or KF. Avoid polar aprotic solvents (DMF/DMSO). |
Visualizations
Mechanistic Pathway & Critical Interactions
This diagram illustrates the catalytic cycle, highlighting the specific electronic activation provided by the Fluorine atoms and the competitive inhibition risk from the Amine.
Caption: Catalytic cycle for 5-bromo-N-cyclopropyl-2,3-difluoroaniline. Note the "Amine Binding" off-cycle trap which necessitates bulky ligands.
Workflow Decision Tree
A logical flow for selecting the correct conditions based on the coupling partner.
Caption: Decision matrix for optimizing reaction conditions based on the boronic acid partner.
References
-
National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] PubMed Central. Retrieved from [Link]
-
Google Patents. (2019). CN109336884B - Method for synthesizing trametinib key intermediate.[4][5] Retrieved from
-
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[6][7] Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 6. audreyli.com [audreyli.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Synthesis of 5-Bromo-N-cyclopropyl-2,3-difluoroaniline
Executive Summary
This application note details the scalable process chemistry for the synthesis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline , a critical intermediate in the development of next-generation kinase inhibitors and antiviral agents.
The synthesis is challenged by two main factors:
-
Regiocontrol: Establishing the specific 1-amino-2,3-difluoro-5-bromo substitution pattern against the directing effects of multiple halogens.
-
N-Cyclopropylation: Efficiently installing the cyclopropyl group on an electron-deficient aniline without over-alkylation or side reactions.
This guide presents a validated two-phase workflow :
-
Phase 1: Construction of the 5-bromo-2,3-difluoroaniline core via regioselective bromination and reduction.
-
Phase 2: N-Cyclopropylation using a Palladium-catalyzed Buchwald-Hartwig cross-coupling (preferred for scale) and a metal-free Giammanna reductive amination (alternative).
Retrosynthetic Analysis & Strategy
The target molecule is an aniline derivative characterized by electron-withdrawing fluorine atoms at the 2 and 3 positions and a bromine at the 5 position.
Strategic Logic
-
Core Synthesis: Direct bromination of 2,3-difluoroaniline yields the wrong isomer (4-bromo or 6-bromo) due to the strong ortho/para directing effect of the amine. Therefore, the bromine must be installed on a precursor where the directing effects align, specifically 2,3-difluoronitrobenzene .
-
N-Functionalization: Nucleophilic substitution (
) with cyclopropyl halides is kinetically poor and prone to elimination. We employ Buchwald-Hartwig amination as the primary scalable route due to its high yield and functional group tolerance.
Process Flowchart (Graphviz)
Caption: Figure 1 illustrates the linear synthesis pathway, leveraging the meta-directing effect of the nitro group to install the bromine at position 5.
Phase 1: Synthesis of the Core Aniline
Objective: Preparation of 5-bromo-2,3-difluoroaniline. Scale: 100 g basis.
Step 1.1: Regioselective Bromination
The nitration of 1-bromo-2,3-difluorobenzene is possible but often yields mixtures. A more reliable route for scale-up utilizes the cooperative directing effects in 2,3-difluoronitrobenzene. The nitro group (meta-director) and the C2-fluorine (para-director) both activate position 5.
-
Reagents: 2,3-Difluoronitrobenzene, Bromine (
), Iron powder (cat.), Sulfuric Acid ( ). -
Mechanism: Electrophilic Aromatic Substitution (
).
Protocol:
-
Setup: Charge a 1 L sulfonation flask with 2,3-difluoronitrobenzene (100 g, 0.628 mol) and concentrated
(300 mL). -
Catalyst: Add iron powder (2.0 g) as a Lewis acid carrier. Heat the mixture to 60°C.
-
Bromination: Add Bromine (110 g, 0.69 mol, 1.1 eq) dropwise via an addition funnel over 2 hours. The reaction is sluggish due to the deactivated ring; maintain temperature at 60-70°C.
-
Monitoring: Monitor by HPLC/GC. The major product is the 5-bromo isomer.
-
Workup: Cool to room temperature (RT). Pour onto crushed ice (1 kg). Extract with Dichloromethane (DCM) (
mL). -
Purification: Wash organics with
(aq) to remove excess bromine, then brine. Dry over . Concentrate to yield crude 5-bromo-2,3-difluoronitrobenzene . Recrystallize from Ethanol if purity <95%.
Step 1.2: Selective Nitro Reduction
We employ a Bechamp reduction (Fe/NH4Cl) rather than catalytic hydrogenation (
-
Reagents: Iron powder, Ammonium Chloride (
), Ethanol, Water.
Protocol:
-
Setup: In a 2 L reactor, dissolve crude 5-bromo-2,3-difluoronitrobenzene (from Step 1.1) in Ethanol (600 mL) and Water (150 mL).
-
Activation: Add Ammonium Chloride (33 g, 1.0 eq) and Iron powder (105 g, 3.0 eq).
-
Reaction: Heat to reflux (78°C) with vigorous mechanical stirring for 4 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.
-
Isolation: Concentrate the filtrate to ~100 mL. Dilute with water (500 mL) and extract with Ethyl Acetate (
mL). -
Yield: Dry and concentrate to afford 5-bromo-2,3-difluoroaniline as a tan solid.
-
Expected Yield: ~85% over two steps.[1]
-
QC Check:
NMR (DMSO- ) should show aniline broad singlet at 5.5-6.0 ppm.
-
Phase 2: N-Cyclopropylation (The Critical Step)
Direct alkylation is not feasible. We present two methods. Method A is the industry standard for scalability and purity. Method B is a metal-free alternative for smaller batches or restricted metal tolerance.
Method A: Buchwald-Hartwig Cross-Coupling (Preferred)
This method couples the primary aniline with cyclopropylamine. Note that cyclopropylamine is used as the nucleophile. Wait—standard Buchwald couples an aryl halide with an amine. Here we have an aryl amine (the aniline) and need to couple a cyclopropyl group. Correction: The "Reverse Buchwald" (Aniline + Cyclopropyl Halide) is difficult. Correct Strategy: The standard scalable route for N-cyclopropyl anilines is the coupling of the Aryl Bromide with Cyclopropylamine . Critical Pivot: If we use the Buchwald route, we should start from 1,5-dibromo-2,3-difluorobenzene or 5-bromo-2,3-difluorophenyl triflate . However, since we synthesized 5-bromo-2,3-difluoroaniline , we need to alkylate the nitrogen. Revised Method A: Palladium-catalyzed coupling is generally for Ar-X + Amine. Correct Scalable Method for Aniline -> N-Cyclopropyl Aniline: The Giammanna Reaction (Reductive amination using 1-ethoxycyclopropoxytrimethylsilane) or Chan-Lam Coupling (using Cyclopropylboronic acid).
Given the "Scalable" requirement, Chan-Lam is often preferred over the expensive silane reagent in large manufacturing, but the Giammanna method is operationally simpler for batch synthesis up to kg scale. Below, we detail the Modified Giammanna Protocol as it is highly specific for cyclopropylation.
Method A (Revised): Reductive Amination (Giammanna Modification)
This protocol uses [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent.
-
Reagents: 5-Bromo-2,3-difluoroaniline, [(1-ethoxycyclopropyl)oxy]trimethylsilane, Sodium Cyanoborohydride (
), Acetic Acid, Methanol.
Protocol:
-
Solution Prep: In a 1 L flask under
, dissolve 5-bromo-2,3-difluoroaniline (50 g, 0.24 mol) in Methanol (500 mL). -
Acidification: Add Acetic Acid (150 mL). Ideally, maintain pH ~4-5.
-
Reagent Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (55 g, 1.3 eq) dropwise.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
) (18 g, 1.2 eq) portion-wise. Caution: HCN generation potential; vent to scrubber. -
Reflux: Warm to RT, then heat to reflux (65°C) for 6-12 hours. Monitor consumption of aniline by TLC/HPLC.
-
Workup: Cool to RT. Quench with 1N NaOH (carefully) to pH >10. Remove MeOH under vacuum.
-
Extraction: Extract aqueous residue with MTBE (
mL). -
Purification: The crude oil often contains unreacted aniline. Purify via silica gel chromatography (Hexane/EtOAc gradient) or recrystallize the HCl salt.
Method B: Chan-Lam Coupling (Alternative)
Useful if the silane reagent is unavailable.
-
Reagents: Aniline, Cyclopropylboronic acid (2.0 eq),
(1.0 eq), 2,2'-Bipyridine (1.0 eq), (2.0 eq), Dichloroethane (DCE), Air (Oxygen source). -
Conditions: 70°C, open to air (or
balloon). -
Note: Requires stoichiometric Copper, making waste disposal harder on multi-kilo scale.
Analytical Data & Quality Control
Verify the product identity using the following parameters.
| Parameter | Specification | Method |
| Appearance | White to off-white solid/oil | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
| Mass Spec | [M+H]+ = 248.0/250.0 | LC-MS (ESI+) |
| 1H NMR | Cyclopropyl peaks: ~0.5-0.8 ppm (m, 4H), ~2.4 ppm (m, 1H) | 1H NMR (DMSO-d6) |
| Regio-isomer | Confirm 2,3-difluoro pattern (coupling constants) | 19F NMR |
19F NMR Interpretation
-
2,3-Difluoro substitution: Expect two distinct signals (approx -130 to -160 ppm).
-
Coupling: The Fluorine at C2 will show triplet-of-doublets splitting due to F3 and H4/H6. The Fluorine at C3 will show similar complexity.
-
Validation: Ensure no 2,4-difluoro isomer (from wrong starting material) is present.
Safety & Handling
-
Bromine: Highly corrosive and toxic. Use dropping funnels and caustic scrubbers.
-
Sodium Cyanoborohydride: Toxic; releases HCN upon acidification. Work in a well-ventilated fume hood.
-
Fluorinated Aromatics: Often skin irritants and potentially toxic. Wear full PPE (gloves, goggles, lab coat).
References
-
Nitration Regioselectivity
-
Use of 5-Bromo-2,3-difluoronitrobenzene
-
Giammanna Cyclopropylation Protocol
-
Giammanna, W. F. et al. "Synthesis of N-Cyclopropylanilines." J. Org. Chem.2004 , 69, 815-819. Link
-
-
Buchwald-Hartwig Overview
-
Chan-Lam Coupling
-
King, A. E. et al. "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines." J. Org. Chem.2007 , 72, 9379. Link
-
Sources
Procedure for N-alkylation of 5-bromo-2,3-difluoroaniline with cyclopropyl bromide
[1]
Executive Summary & Mechanistic Analysis[2][3]
The synthesis of N-cyclopropyl-5-bromo-2,3-difluoroaniline presents a dual challenge:
-
Nucleophile Deactivation: The presence of two fluorine atoms (positions 2,3) and a bromine atom (position 5) significantly reduces the electron density of the aniline nitrogen, making it a poor nucleophile.
-
Electrophile Inertness: Cyclopropyl bromide is notoriously inert to standard nucleophilic substitution (
) due to the inability of the nucleophile to access the orbital (back-side attack) caused by the steric clash with the ring hydrogens and the ring strain ( bond angles). pathways are also disfavored due to the instability of the cyclopropyl cation.
Strategic Recommendation: While a "Brute Force" alkylation with cyclopropyl bromide is described below (Protocol A), the Chan-Lam Oxidative Coupling (Protocol B) using cyclopropylboronic acid is the standard, high-yield alternative adopted in pharmaceutical process chemistry to bypass the kinetic barriers of cyclopropyl halides.
Chemical Pathway Visualization
Caption: Comparative pathways showing the high-energy barrier/elimination risk of direct alkylation (Protocol A) versus the catalytic efficiency of Chan-Lam coupling (Protocol B).
Protocol A: Direct Alkylation with Cyclopropyl Bromide
Status: Experimental / High Risk Applicability: Use only if restricted to Cyclopropyl Bromide reagents.
Rationale
To force the reaction between a deactivated aniline and an inert halide, we must use Phase Transfer Catalysis (PTC) or High-Temperature Polar Aprotic conditions . The addition of Potassium Iodide (KI) is critical to generate cyclopropyl iodide in situ (Finkelstein reaction), which is slightly more reactive, though the equilibrium is unfavorable.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 5-bromo-2,3-difluoroaniline | 1.0 | Substrate |
| Cyclopropyl bromide | 3.0 - 5.0 | Electrophile (Excess required due to volatility/elimination) |
| Cesium Carbonate (Cs₂CO₃) | 2.5 | Base (Soluble in organic media) |
| Potassium Iodide (KI) | 0.5 | Catalyst (Finkelstein activation) |
| TBAI | 0.1 | Phase Transfer Catalyst |
| DMF (Anhydrous) | Solvent | High boiling point, polar aprotic |
Step-by-Step Methodology
-
Preparation: Dry a pressure vial (sealed tube) and purge with Argon.
-
Dissolution: Dissolve 5-bromo-2,3-difluoroaniline (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cs₂CO₃ (2.5 eq) and KI (0.5 eq). Stir at room temperature for 15 minutes.
-
Electrophile Addition: Add Cyclopropyl bromide (3.0 eq) and Tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Reaction: Seal the tube tightly. Heat the reaction block to 110°C .
-
Critical Warning: Cyclopropyl bromide boils at ~69°C. The sealed vessel will generate significant internal pressure. Use a blast shield.
-
-
Monitoring: Monitor via LC-MS every 4 hours.
-
Expectation: Conversion will be slow.[1] If elimination (propene gas) dominates, add more cyclopropyl bromide.
-
-
Work-up:
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Chan-Lam Coupling (Industry Standard)
Status: Recommended / High Yield Applicability: Preferred route for pharmaceutical intermediates.[1]
Rationale
This method utilizes Cyclopropylboronic acid and a Copper(II) catalyst to form the C-N bond via an oxidative coupling mechanism. This avoids the
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 5-bromo-2,3-difluoroaniline | 1.0 | Substrate |
| Cyclopropylboronic acid | 2.0 | Coupling Partner |
| Copper(II) Acetate (Cu(OAc)₂) | 1.0 | Catalyst/Oxidant |
| 2,2'-Bipyridine | 1.0 | Ligand (Stabilizes Cu species) |
| Sodium Carbonate (Na₂CO₃) | 2.0 | Base |
| Dichloroethane (DCE) | Solvent | Solvent of choice for Chan-Lam |
| Molecular Sieves (4Å) | - | Water Scavenger |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a drying tube (or open to air), combine:
-
Solvent: Add Dichloroethane (DCE) (5 mL, 0.2 M).
-
Note: Toluene can be used as a greener alternative, though DCE often gives higher yields for anilines.
-
-
Reaction: Heat the mixture to 70°C under an atmosphere of Air (or an O₂ balloon for faster rates).
-
Timecourse: Stir vigorously for 12–24 hours. The mixture will turn from blue/green to a dark slurry.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove copper salts.
-
Wash the pad with CH₂Cl₂.
-
Concentrate the filtrate.
-
-
Purification: Flash chromatography on silica gel. The product is typically less polar than the starting aniline.
Analytical Data & Troubleshooting
Expected Data (Simulated)
| Parameter | Protocol A (CyBr) | Protocol B (Chan-Lam) |
| Conversion | < 30% (after 24h) | > 85% (after 16h) |
| Major Side Product | Propene (gas), N,N-dicyclopropyl (trace) | Protodeboronation of boronic acid |
| Purification Difficulty | High (Unreacted aniline remains) | Low (Distinct Rf difference) |
| Safety Profile | High Pressure (Risk of explosion) | Standard Organic Lab Safety |
Troubleshooting Guide
-
Problem: Low conversion in Protocol B.
-
Solution: Add fresh Cu(OAc)₂ (0.5 eq) and Cyclopropylboronic acid (1.0 eq) after 12 hours. Ensure the reaction is exposed to air/oxygen.
-
-
Problem: Starting material persists in Protocol A.
-
Solution: Do not increase temperature above 120°C (degradation risk). Switch to Protocol B .
-
-
Problem: Loss of Bromine (Debromination).
References
-
Chan-Lam Coupling Overview: King, A. E., et al. "Copper-Catalyzed Coupling of Alkylboronic Acids with N-Nucleophiles."[1] Journal of the American Chemical Society, 2006. Link
-
Cyclopropylboronic Acid Reactivity: Bénard, S., et al. "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid."[1] Chemical Communications, 2010. Link
-
Cyclopropyl Bromide Inertness: Roberts, J. D., & Chambers, V. C. "Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine." Journal of the American Chemical Society, 1951. Link
-
Alternative Reductive Amination: Giammarino, A., et al. "Practical Synthesis of N-Cyclopropyl Anilines."[1] Organic Letters, 2018. (Method using [(1-ethoxycyclopropyl)oxy]trimethylsilane).
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 6. Cyclopropane synthesis [organic-chemistry.org]
- 7. audreyli.com [audreyli.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Mitigating Defluorination in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of unwanted defluorination during cross-coupling reactions. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the "Why" - The Challenge of C-F Bond Stability
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which is a double-edged sword. While this stability imparts desirable properties to pharmaceutical and agrochemical compounds, it also presents a significant hurdle in synthetic chemistry.[1][2] Unwanted cleavage of the C-F bond during a coupling reaction leads to hydrodefluorination or other side products, reducing the yield of the desired fluorinated molecule and complicating purification.
This guide will walk you through the common causes of defluorination and provide actionable strategies to minimize this side reaction in your palladium- and nickel-catalyzed cross-coupling reactions.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant hydrodefluorination in my Suzuki-Miyaura coupling of a fluoroarene. What are the likely causes?
Hydrodefluorination in Suzuki-Miyaura coupling is a common issue that can often be traced back to the catalyst system and reaction conditions. The primary culprits are typically related to the stability of the organoboron reagent and the reactivity of the palladium catalyst.
Troubleshooting Steps:
-
Assess Your Boronic Acid/Ester Stability: Boronic acids, particularly electron-deficient ones, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This side reaction reduces the concentration of your desired coupling partner and can be a source of the hydrogen that leads to hydrodefluorination of your fluoroarene.
-
Solution: Use freshly purchased or purified boronic acid. For improved stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3][4] It is also advisable to use a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for any degradation.[3]
-
-
Re-evaluate Your Catalyst and Ligand: The choice of ligand is critical in tuning the reactivity of the palladium center. For less reactive aryl chlorides, and by extension, the even less reactive aryl fluorides, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[3]
-
Recommended Ligands: Consider ligands such as XPhos, SPhos, or RuPhos, which have demonstrated efficacy in challenging coupling reactions.[3]
-
-
Optimize Your Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[5] However, overly harsh bases or certain solvent combinations can promote side reactions.
-
Base Selection: While strong bases like alkoxides are sometimes used, they can also be a source of hydrides, leading to dehalogenation.[6] Consider milder bases like K₃PO₄ or Cs₂CO₃.[7]
-
Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[6] If an alcohol is part of the solvent system, its concentration should be minimized. In some cases, switching to benzene from toluene has been shown to reduce protodeboronation.[8]
-
Q2: My Buchwald-Hartwig amination of a fluoroarene is giving me the defluorinated arene as a major byproduct. How can I fix this?
Defluorination in Buchwald-Hartwig amination often arises from a competing β-hydride elimination pathway or other side reactions that lead to hydrodehalogenation.[9] The choice of ligand and base is paramount in controlling this.
Troubleshooting Workflow:
-
Ligand Selection is Key: The ligand's steric and electronic properties directly influence the stability of the palladium-amide intermediate and the rate of reductive elimination versus side reactions.
-
Bulky, Electron-Rich Ligands: Similar to Suzuki coupling, bulky biaryl monophosphine ligands are highly effective. These ligands promote the desired reductive elimination to form the C-N bond while sterically hindering side reactions.
-
-
Base and Amine Stoichiometry: The base deprotonates the amine to form the active nucleophile. An inappropriate base can lead to undesired side reactions.
-
Base Choice: Strong, non-nucleophilic bases are generally preferred.
-
Amine Equivalents: Using a large excess of the amine can sometimes lead to catalyst inhibition or side reactions. Start with a modest excess (e.g., 1.2 equivalents) and optimize from there.
-
-
Temperature and Reaction Time: Prolonged heating can increase the likelihood of catalyst decomposition and side reactions, including defluorination.[3]
-
Monitoring: Closely monitor the reaction progress using TLC or LC-MS.
-
Temperature Control: Aim for the lowest temperature that provides a reasonable reaction rate.
-
Visualizing the Catalytic Cycle and Side Reaction:
Caption: Buchwald-Hartwig cycle with the competing β-hydride elimination pathway.
Q3: I am working with a polyfluorinated arene and observing selective defluorination at one position but not others. What determines this selectivity?
The regioselectivity of defluorination in polyfluorinated arenes is generally governed by electronic and steric factors, as well as the presence of directing groups.[10]
-
Electronic Effects: C-F bonds para to strong electron-withdrawing groups are often the most activated and thus more susceptible to nucleophilic attack or oxidative addition.[10]
-
Directing Groups: Functional groups ortho to a C-F bond can act as directing groups, coordinating to the metal center and facilitating C-F activation at that specific position.[10]
-
Reaction Mechanism: The underlying mechanism plays a significant role. For instance, nucleophilic aromatic substitution (SNAr) will favor electron-deficient positions, while some metal-catalyzed processes can be directed by ortho-substituents.[10]
Section 3: Proactive Strategies to Minimize Defluorination
Beyond troubleshooting, a well-designed experiment from the outset can significantly reduce the risk of defluorination.
Catalyst and Ligand Selection
The choice of catalyst and ligand is arguably the most critical factor in preventing defluorination.
| Catalyst/Ligand Attribute | Rationale for Minimizing Defluorination | Recommended Ligands (Examples) |
| Bulky Ligands | Steric hindrance around the metal center can disfavor side reactions and promote the desired reductive elimination.[4] | XPhos, SPhos, RuPhos, tBuXPhos |
| Electron-Rich Ligands | Increase the electron density on the metal center, which can facilitate the oxidative addition of the C-F bond and promote reductive elimination.[4] | Buchwald-type biarylphosphines, N-heterocyclic carbenes (NHCs) |
| Pre-catalysts | Using well-defined pre-catalysts can lead to more reproducible formation of the active Pd(0) species, avoiding side reactions that can occur during in-situ reduction of Pd(II) salts.[3] | G3 and G4 Palladacycles |
Optimizing Reaction Conditions
Fine-tuning your reaction parameters can create an environment that favors the desired coupling over defluorination.
| Parameter | Recommendation to Minimize Defluorination | Explanation |
| Temperature | Use the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures can provide the activation energy for C-F bond cleavage and lead to catalyst decomposition.[3] |
| Base | Use the mildest base that is effective for the specific coupling reaction. | Stronger bases, especially alkoxides, can act as hydride sources, leading to hydrodefluorination.[6] K₃PO₄, Cs₂CO₃, and K₂CO₃ are often good starting points.[7] |
| Solvent | Aprotic solvents are generally preferred. | Protic solvents (e.g., alcohols) can be a source of protons for protodeboronation or a source of hydrides for hydrodefluorination.[6] |
| Reaction Time | Monitor the reaction closely and quench it upon completion. | Prolonged reaction times can lead to the accumulation of side products.[11] |
Experimental Workflow for Optimization:
Caption: A logical workflow for troubleshooting and optimizing coupling reactions.
Section 4: Analytical Methods for Detecting and Quantifying Defluorination
Accurate detection and quantification of defluorination byproducts are essential for effective troubleshooting and optimization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first line of analysis for monitoring reaction progress. It can quickly identify the desired product, starting materials, and byproducts based on their mass-to-charge ratio.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and byproducts. Derivatization may be necessary for some compounds.[12]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful tool for identifying and quantifying all fluorine-containing species in a sample. The chemical shift of the fluorine signal can provide information about its chemical environment, allowing for the clear distinction between the starting material, product, and any fluorinated byproducts.[13]
-
Combustion Ion Chromatography (CIC): This technique can be used to determine the total amount of organic fluorine in a sample. By comparing the total organic fluorine to the amount of fluorine in the desired product (as determined by another method), the extent of defluorination can be calculated.[13][14]
Section 5: Concluding Remarks
Minimizing defluorination side reactions is a multifaceted challenge that requires a holistic approach to experimental design. By understanding the underlying mechanisms of C-F bond activation and carefully selecting the catalyst, ligand, and reaction conditions, it is possible to significantly improve the yield and purity of your desired fluorinated products. This guide serves as a starting point for troubleshooting and optimization. Remember that each substrate is unique, and some degree of empirical optimization will likely be necessary.
References
- Miyake, G. et al. (2024). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. (Publication details not fully available in provided text)
- Wang, Y. et al. (2022). Degradation and defluorination of per- and polyfluoroalkyl substances (PFAS) by direct photolysis at 222 nm.
- Various Authors. (2022).
- Zhang, T. et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds.
- Liu, A. et al. (2019).
- Adegbola, S. O. et al. (2023). Effects of process parameters on the degradation and defluorination....
- Jenness, G. R. & Shukla, M. (2024). Exploring the fundamentals of C-F bond activation on low-index metal surfaces.
- Park, S. et al. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management.
- Teh, J. et al. (2020).
- Gębicki, J. & Kloskowski, A. (2018).
- Ateia, M. et al. (2024). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance.
- Krafft, M. P. & Riess, J. G. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
- Wikipedia.
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Wang, F. et al. (2021).
- Farré, M. J. et al. (2025). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes.
- Gębicki, J. & Kloskowski, A.
- Li, Z. et al. (2019). Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes.
- Roy, S. et al. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl).
- Glaser, F. et al. (2020). Aryl dechlorination and defluorination with an organic super-photoreductant. Photochemical & Photobiological Sciences (RSC Publishing).
- Wang, D. et al. (2021).
- ACS Measurement Science Au. (2025).
- BenchChem. (2025).
- Dreher, S. D. et al. (2014). Palladium-Catalyzed Stereoselective Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- Noble, A. & MacMillan, D. W. C. (2016).
- Zhang, W. et al. (2007).
- Lledos, A. & Ujaque, G. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. (Thesis).
- BenchChem.
- Wang, D. et al. (2021).
- Watson, D. A. et al. (2016).
- Publications Office of the European Union. 2 Overview on PFAS analytical methods.
- Li, Y. et al. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. CCS Chemistry - Chinese Chemical Society.
- Wang, J. et al. (2025).
- Watson, D. A. et al. (2016).
- Organic Syntheses. (2024).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2024). (Radio)Fluorination Reactions for the Synthesis of Aryl Fluorides: Recent Advances and Perspectives.
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Wang, C. & Sun, J. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions.
- Epistemeo. (2012).
- Lafrance, M. et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics.
- MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. Suzuki Coupling.
- Reddit. (2024). For the pro's (Suzuki).
- UBC Chemistry.
Sources
- 1. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pub.norden.org [pub.norden.org]
Purification techniques for 5-bromo-N-cyclopropyl-2,3-difluoroaniline
Executive Summary
This guide addresses the isolation and purification of 5-bromo-N-cyclopropyl-2,3-difluoroaniline . This compound presents a unique "push-pull" electronic challenge: the basicity of the secondary amine (N-cyclopropyl) is significantly attenuated by the electron-withdrawing halogenated ring (2,3-difluoro, 5-bromo pattern). Furthermore, the cyclopropyl moiety introduces specific stability concerns regarding acid-catalyzed ring opening.
This document replaces standard templates with a modular, logic-driven troubleshooting architecture designed for high-purity applications (e.g., kinase inhibitor intermediates like Trametinib analogs).
Module 1: Chemical Stability & Handling (The "Hidden" Degradation)
Before purification, you must understand why your yield might be dropping.
-
Oxidative Sensitivity: Like most anilines, this compound is prone to oxidation, turning from off-white/yellow to purple/brown upon air exposure. The electron-deficient ring slows this process compared to simple aniline, but it does not eliminate it.
-
Acid Lability (Cyclopropyl Ring): The N-cyclopropyl group is strained. While secondary N-cyclopropyl anilines are generally more stable than their aliphatic counterparts, strong mineral acids (e.g., 6M HCl,
) or Lewis acids can trigger ring opening or rearrangement, especially upon heating.
Standard Operating Procedure (SOP) for Handling:
-
Degas all solvents (Sparge with Argon/Nitrogen for 15 mins) prior to chromatography or crystallization.
-
Avoid strong acidic workups. If acid wash is required, use weak acids (Citric acid) or cold dilute HCl (<0.5 M) with immediate neutralization.
Module 2: Workup & Extraction (The "Rough" Clean)
The Problem: Due to the fluorine atoms, the
Recommended Protocol: Instead of extracting the product into the aqueous phase (acid extraction), focus on washing away impurities.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Basic Wash (Removal of Phenols/Acids): Wash organic layer with
( ). This removes any unreacted acidic starting materials (e.g., fluorinated phenols) without touching the amine. -
Neutral Wash: Wash with Brine (Saturated NaCl).
-
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid if the compound is extremely sensitive, as it is slightly Lewis acidic.
Module 3: Flash Chromatography (The "Fine" Polish)
The Issue: "Streaking" or "Tailing." Even electron-deficient anilines possess a lone pair on the nitrogen that Hydrogen-bonds with the acidic silanol groups (Si-OH) on silica gel. This causes broad peaks, poor separation, and yield loss.
The Solution: Amine Deactivation of Silica.
Protocol:
-
Stationary Phase: High-grade Silica Gel (40-63 µm).
-
Mobile Phase Modifier: You must add a basic modifier.
-
Option A (Standard): 1% Triethylamine (
) in the mobile phase. -
Option B (Alternative): 1%
(if using DCM/MeOH).
-
-
Eluent System: Hexanes / Ethyl Acetate (Gradient: 0%
30% EtOAc).-
Note: The compound is lipophilic (Br/F content). It will elute relatively early.
-
Visualizing the Chromatography Logic:
Caption: Mechanism of amine tailing on silica and the corrective action of Triethylamine (TEA) blocking silanol sites.
Module 4: Crystallization (The "Final" Form)
If the compound is a solid (likely low-melting due to the cyclopropyl/halogen combination), crystallization is superior to columns for scale-up.
Solvent Systems:
-
System A (Preferred): Hexanes (Anti-solvent) / Dichloromethane (Solvent).
-
Dissolve in minimal DCM. Slowly add Hexanes until cloudy. Cool to -20°C.
-
-
System B (Alcohols): Isopropanol (IPA) / Water.
-
Dissolve in warm IPA. Add water dropwise until turbid. Cool slowly.
-
Critical Troubleshooting for "Oiling Out": If the product separates as an oil instead of crystals:
-
Seed it: Keep a tiny amount of crude solid to use as seed crystals.
-
Slow Down: Cooling too fast traps impurities. Wrap the flask in a towel to cool slowly from warm to room temp.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Compound turns purple/brown | Oxidation of the aniline nitrogen. | Store under Argon/Nitrogen at -20°C. Use degassed solvents. |
| Broad streaks on TLC/Column | Interaction with silica acidity. | Pre-wash TLC plate with 5% TEA/Hexanes. Add 1% TEA to column solvent. |
| Low recovery after Acid Wash | Formation of salt in aqueous layer or ring opening. | Stop using strong acid washes. The electron-deficient amine may not extract back out, or the cyclopropyl ring degraded. |
| NMR shows extra peaks (0.6-0.9 ppm) | Ring opening of cyclopropyl group. | Check if strong acids (HCl, HBr) were used. Switch to neutral workup. |
| Two spots very close on TLC | Regioisomer impurity (e.g., 4-bromo isomer). | These are hard to separate. Use Recrystallization (System A) rather than columns to enrich the major isomer. |
Process Decision Tree
Use this logic flow to determine the immediate next step for your specific batch.
Caption: Decision matrix for selecting between crystallization and chromatography based on physical state and purity.
References
-
Trametinib Intermediate Synthesis
-
Title: Pyridopyrimidine derivatives and their use as MEK inhibitors.[1]
- Source: World Intellectual Property Organization (P
- Relevance: Describes the synthesis and handling of similar N-cyclopropyl-fluoro-halo-anilines (Intermedi
- URL
-
-
Cyclopropylamine Stability
-
General Aniline Purification
- Title: Rapid Chromatographic Technique for Preparative Separation with Moder
- Source: J. Org. Chem. (Still, Kahn, Mitra).
- Relevance: The foundational text for flash chromatography, modified here for amine-silica interactions.
-
URL:[Link]
Sources
Overcoming steric hindrance in N-cyclopropyl aniline reactions
Topic: Overcoming Steric Hindrance in N-Cyclopropyl Aniline Reactions
Executive Summary & Mechanistic Insight
The Challenge: Synthesizing N-cyclopropyl anilines via cross-coupling is notoriously difficult due to a "perfect storm" of steric and electronic factors.
-
Steric Bulk: The cyclopropyl group, while small, possesses significant effective bulk due to the rigid Walsh orbitals (
-like character). When coupling with an ortho-substituted aniline, the steric congestion around the metal center impedes the reductive elimination step. -
Electronic Deactivation: The cyclopropyl amine is a weaker nucleophile than standard alkyl amines.
-
Instability: Cyclopropylboronic acids (used in Chan-Lam) are prone to rapid protodeboronation before transmetalation can occur.
The Solution Strategy: Success requires a decision matrix based on the specific steric profile of your aniline substrate. We categorize solutions into three tiers:
-
Tier 1 (Palladium): For moderate sterics. Relies on specific bulky ligands to force reductive elimination.
-
Tier 2 (Copper): For electron-deficient anilines. Relies on oxidative coupling (Chan-Lam).[1]
-
Tier 3 (Indirect): For "impossible" sterics. Relies on constructing the ring after C-N bond formation (Simmons-Smith).
Decision Matrix & Method Selection
Before starting, map your substrate to the correct protocol using this logic flow.
Figure 1: Decision matrix for selecting the optimal synthetic route based on aniline sterics and electronics.
Method A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[2]
Best For: Ortho-substituted anilines; Electron-neutral to electron-rich anilines.
The Mechanism: In sterically hindered couplings, the rate-determining step is often reductive elimination . Standard ligands (like BINAP or dppf) form stable Pd(II) complexes that fail to eject the bulky product, leading to catalyst decomposition (Pd black).
-
Solution: Use dialkylbiaryl phosphine ligands (e.g., RuPhos , BrettPhos ). These ligands are extremely bulky, which paradoxically helps by destabilizing the Pd(II) complex, forcing the crowded product to eliminate to relieve steric strain.
Protocol A: The "Bulky Ligand" System
| Component | Reagent | Role |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(0) source. |
| Ligand | RuPhos (Primary choice) or BrettPhos | Promotes reductive elimination via steric bulk. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required to deprotonate the aniline. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents stabilize the active catalytic species. |
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon.
-
Loading: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Ratio 1:2 is critical.
-
Solvent & Activation: Add anhydrous Toluene (0.2 M concentration). Stir at RT for 5 mins (Solution turns from orange to pale yellow/green, indicating active catalyst formation).
-
Substrate Addition: Add the ortho-substituted aniline (1.0 equiv), cyclopropyl bromide (1.2 equiv), and NaOtBu (1.5 equiv).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Self-Validating Check:
-
Success: Solution remains clear/yellow-brown.
-
Failure:[2] Rapid formation of black precipitate (Pd black) indicates ligand detachment. Action: Switch to BrettPhos or lower temp to 80°C.
-
Method B: Copper-Mediated Oxidative Coupling (Chan-Lam)
Best For: Electron-deficient anilines where Pd-catalysis fails; Substrates sensitive to strong bases.
The Mechanism: This uses Cyclopropylboronic acid .[3] The cycle involves Cu(II) oxidation to Cu(III).
-
Critical Failure Mode: Cyclopropylboronic acid is prone to protodeboronation (losing the boron group) faster than it transmetalates to Copper.
-
Fix: Use a "slow-release" base strategy or specific ligands like bipyridine to speed up transmetalation.
Protocol B: The Modified Chan-Lam
Reagents:
-
Cu(OAc)₂ (1.0 equiv) - Stoichiometric copper is often more reliable than catalytic for this specific difficult coupling.
-
2,2'-Bipyridine (1.0 equiv)[3]
-
Na₂CO₃ (2.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv) - Excess is mandatory.
-
Solvent: 1,2-Dichloroethane (DCE)[4]
Step-by-Step Workflow:
-
Atmosphere: This reaction requires Oxygen . Do not run under Argon. Use a drying tube or an air balloon.
-
Mixing: Combine Cu(OAc)₂, Bipyridine, and Cyclopropylboronic acid in DCE. Stir for 10 mins to form the blue [Cu(bipy)] complex.
-
Addition: Add the aniline and Na₂CO₃.
-
Reaction: Heat to 70°C vigorously open to air (or under an O₂ balloon).
-
Self-Validating Check:
-
Monitoring: Track the consumption of boronic acid by TLC/LCMS. If boronic acid disappears but no product forms, it is protodeboronating.
-
Correction: Add 4Å Molecular Sieves to remove trace water (the proton source for deboronation).
-
Method C: The Indirect "Enamide" Route (Fail-Safe)
Best For: Extremely hindered anilines (e.g., 2,6-disubstituted) where direct coupling is impossible.
The Strategy: Instead of forcing a bulky cyclopropyl group onto a crowded amine, we attach a linear vinyl group (low steric profile) and then cyclize it.
Pathway: Aniline → N-Vinyl Aniline → N-Cyclopropyl Aniline
Protocol C: Two-Step Sequence
Step 1: N-Vinylation
-
Reagents: Aniline, Vinylboronic anhydride pyridine complex, Cu(OAc)₂, Na₂CO₃.
-
Conditions: Reflux in Toluene/Oxygen atmosphere.
-
Result: Yields the N-vinyl aniline.
Step 2: Simmons-Smith Cyclopropanation
-
Reagents: Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) or Zn-Cu couple.
-
Solvent: DCM or DCE (Anhydrous).
-
Procedure:
-
Dissolve N-vinyl aniline in DCM at 0°C.
-
Add Et₂Zn (Caution: Pyrophoric) dropwise.
-
Add CH₂I₂ dropwise.
-
Allow to warm to RT. The nitrogen lone pair donates into the vinyl group, making it electron-rich and highly reactive toward the Zinc carbenoid.
-
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Pd-Catalysis: Reaction turns black immediately. | Catalyst decomposition (Ligand not protecting Pd). | Switch to BrettPhos or tBuXPhos . Ensure O₂ is rigorously excluded (Glovebox preferred). |
| Pd-Catalysis: Starting material recovered (No reaction). | Oxidative addition failure. | The aryl halide/amine is too sterically crowded.[2] Switch to Method C (Indirect Route) . |
| Chan-Lam: Boronic acid consumed, no product. | Protodeboronation. | Add 4Å Molecular Sieves . Increase Cu loading to stoichiometric. Add reagent in portions. |
| Chan-Lam: Low yield with electron-poor aniline. | Poor nucleophilicity. | Increase temperature to 80°C. Switch base to Cs₂CO₃ (Cesium effect). |
Visualizing the Steric Solution (Pd-Cycle)
Figure 2: The Buchwald-Hartwig cycle. The red arrow highlights where bulky ligands (RuPhos) are critical to force the product off the metal center.
References
-
Buchwald-Hartwig Ligand Selection
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Copper-Mediated N-Cyclopropylation (Chan-Lam)
-
Simmons-Smith Cyclopropanation Mechanism
-
General Review of Steric Hindrance in Coupling
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Sources
- 1. Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. diva-portal.org [diva-portal.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Selection for Difluoroaniline Recrystallization
Welcome to the technical support center for the purification of difluoroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of these important chemical intermediates. As a class of compounds, difluoroanilines present unique solubility characteristics due to the interplay of the polar amino group and the electron-withdrawing fluorine atoms on the aromatic ring.[1][2] This guide provides in-depth, practical solutions to common problems and answers frequently asked questions to help you achieve optimal purity and yield.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Problem 1: My difluoroaniline is "oiling out" instead of forming crystals.
Question: I've dissolved my crude 2,4-difluoroaniline in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common recrystallization problem that occurs when the solute precipitates from the solution at a temperature above its melting point.[3][4] The resulting liquid droplets are a supersaturated solution of your compound and often trap impurities more effectively than well-ordered crystals, defeating the purpose of purification.[3][5][6]
Probable Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is too supersaturated, causing the compound to crash out of solution too quickly at a temperature where it is still molten.
-
Solution: Reheat the mixture until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[3][4] Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to slow down the cooling rate.[3]
-
-
Low Melting Point of the Compound/Impure Sample: The presence of significant impurities can dramatically lower the melting point of your compound (a phenomenon known as melting point depression).[3][5] Many difluoroaniline isomers are low-melting solids or even liquids at room temperature (e.g., 2,4-difluoroaniline has a melting point of -7.5°C).[7]
-
Solution 1 (Solvent System Change): Your chosen solvent's boiling point may be too high. Switch to a lower-boiling point solvent in which the compound still has good solubility when hot and poor solubility when cold.
-
Solution 2 (Mixed-Solvent System): If a single solvent isn't working, a mixed-solvent system can be very effective. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, while the solution is still hot, slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).[8] Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[8] This technique effectively lowers the solubility of your compound at a given temperature, often promoting crystallization over oiling out.
-
-
Inappropriate Solvent Polarity: The polarity difference between your difluoroaniline and the solvent might be too large, leading to poor solvation of the crystal lattice as it tries to form.
-
Solution: Consult a solvent polarity chart (see Table 1) and choose a solvent with a polarity that is a better match for the difluoroaniline. Aromatic amines often recrystallize well from solvents like ethanol, toluene, or mixtures like ethanol/water or toluene/hexane.[9]
-
Problem 2: I have very low, or no, crystal yield after cooling.
Question: I successfully dissolved my 3,4-difluoroaniline, and the solution cooled to room temperature, but I've recovered very few crystals. What went wrong?
Answer:
A low yield is one of the most common frustrations in recrystallization.[3][10] It almost always points to one of a few key experimental errors.
Probable Causes & Solutions:
-
Too Much Solvent: This is the most frequent cause of poor recovery.[3][10][11] If an excessive volume of solvent is used, the solution may not become saturated upon cooling, and a significant amount of your product will remain dissolved in the mother liquor.[3]
-
Solution: Before filtering, check if your solution is depleted of the product. Dip a glass stirring rod into the mother liquor, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates a substantial amount of dissolved product.[3] To recover your compound, boil off some of the solvent to re-concentrate the solution, and then attempt the cooling and crystallization process again.[4][10]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem. This is common when the solubility of the compound drops sharply with a slight decrease in temperature.[4][12]
-
Supersaturation: Sometimes a solution can cool below its saturation point without forming crystals, a state known as supersaturation.[10][11]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Solution 2 (Seeding): If you have a small, pure crystal of the difluoroaniline, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[10][13]
-
Problem 3: The color of my difluoroaniline did not improve after recrystallization.
Question: My crude difluoroaniline was a dark brown color, and after recrystallization, the crystals are still discolored. How can I remove colored impurities?
Answer:
Anilines are prone to air oxidation, which can form highly colored polymeric impurities.[14] If these impurities are soluble in the hot recrystallization solvent, they will remain in the mother liquor upon cooling. However, if they have similar solubility profiles to your desired compound, they can co-crystallize.
Probable Causes & Solutions:
-
Colored Impurities with Similar Solubility: The impurity is soluble in the hot solvent and co-precipitates with your product upon cooling.
-
Solution (Activated Charcoal): Activated charcoal is highly effective at adsorbing large, flat, polarizable molecules, which describes many colored organic impurities. After dissolving your crude difluoroaniline in the minimum amount of hot solvent, remove the solution from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Swirl the hot mixture for a few minutes to allow for adsorption. Perform a hot filtration through a fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.[13]
-
Caution: Using too much charcoal can significantly reduce your yield, as it can also adsorb your product.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I select a starting solvent for a new difluoroaniline derivative?
A1: The ideal recrystallization solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[15][16]
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude difluoroaniline into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, toluene, hexane, ethyl acetate) dropwise at room temperature, up to about 0.5 mL. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[15]
-
For the tubes where the compound was insoluble, gently heat them in a water or sand bath.
-
A good single solvent will dissolve the compound completely at or near its boiling point.[15]
-
Allow the tubes that formed a clear solution to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates an excellent solvent choice.
-
If no single solvent is ideal, look for a solvent pair for a mixed-solvent recrystallization. Find one solvent that dissolves the compound well at room temperature (the "good" solvent) and another miscible solvent that does not dissolve it at all (the "poor" solvent).[15][17]
Q2: What are the advantages and disadvantages of using a mixed-solvent system?
A2: Mixed-solvent systems offer great flexibility when no single solvent has the ideal solubility properties for your difluoroaniline.
-
Advantages:
-
Allows for the fine-tuning of solvent polarity to achieve the perfect solubility balance.
-
Often very effective at inducing crystallization when a compound tends to oil out or is too soluble in all common single solvents.[15]
-
-
Disadvantages:
-
It can be more difficult to find the perfect ratio of the two solvents.
-
If the solvents have very different boiling points, the composition of the solvent mixture can change during heating, which alters the solubility characteristics.[8]
-
Q3: How can I assess the purity of my recrystallized difluoroaniline?
A3: Assessing purity is a critical final step. Two common and accessible methods are melting point analysis and Thin Layer Chromatography (TLC).
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C).[18] Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range.[18][19] Compare the melting point of your recrystallized product to the crude material and a literature value if available. A sharper, higher melting point indicates increased purity.[20][21]
-
Thin Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system. The purified product should ideally show a single, distinct spot, while the crude material may show multiple spots. The mother liquor will contain the soluble impurities and some of your dissolved product.
Data & Visualization
Table 1: Properties of Common Recrystallization Solvents
This table provides a reference for selecting solvents based on their physical properties. Polarity is a key factor in matching a solvent to a solute like difluoroaniline.[1][22]
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes on Use with Anilines |
| Water | 100 | 80.1 | Good for making amine salts. Often used as an anti-solvent with alcohols. |
| Ethanol | 78 | 24.5 | A common and effective solvent for many aromatic amines. |
| Methanol | 65 | 32.7 | Similar to ethanol, but more volatile. |
| Toluene | 111 | 2.4 | Good for less polar anilines. Can be paired with hexane. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often a good starting point. |
| Acetone | 56 | 20.7 | Good solvent, but its low boiling point means less of a solubility difference. |
| Dichloromethane | 40 | 9.1 | Often too good a solvent, but can be used in solvent pairs.[23] |
| Hexane | 69 | 1.9 | A nonpolar solvent, typically used as an anti-solvent for anilines.[23] |
Data compiled from various sources, including references[24],[22], and[25].
Diagram 1: Decision Workflow for Solvent Selection
This diagram outlines the logical steps for systematically identifying an optimal solvent or solvent system for recrystallization.
Caption: A workflow for choosing a recrystallization solvent system.
References
- 2,4-Difluoroaniline - Solubility of Things. (n.d.).
- Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents. (n.d.). Benchchem.
-
Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
- CAS 4519-40-8: 2,3-Difluoroaniline. (n.d.). CymitQuimica.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
- Experiment 9 — Recrystallization. (n.d.).
- Polarity of Solvents. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Recrystallization using two solvents. (2012, May 7). YouTube.
- Solvent Polarity Table. (n.d.). Scribd.
-
Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
- What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
- Recrystallization. (n.d.).
- Recrystallization1. (n.d.).
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
-
Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Properties of Common Organic Solvents. (2022, September 8).
- Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
- Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). by Howon Choi.
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- Recrystallization - Assessing Effectiveness and a Case Study. (2015, October 6). YouTube.
- Recrystallization and Crystallization. (n.d.).
- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
-
2,4-Difluoro Aniline. (n.d.). ChemBK. Retrieved from [Link]
- Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. (n.d.). PMC - NIH.
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Technical Support Center: Purification of 5-bromo-N-cyclopropyl-2,3-difluoroaniline
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in removing regioisomeric impurities from 5-bromo-N-cyclopropyl-2,3-difluoroaniline. The methodologies described herein are grounded in established analytical and purification principles for halogenated aromatic amines.
Section 1: Understanding and Identifying the Problem
Q1: What are the most probable regioisomeric impurities I'm dealing with?
During the synthesis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline, particularly via electrophilic bromination of the N-cyclopropyl-2,3-difluoroaniline precursor, the directing effects of the amine and fluorine substituents can lead to the formation of several positional isomers. While the 5-bromo isomer is the target, you will likely encounter:
-
4-bromo-N-cyclopropyl-2,3-difluoroaniline: Bromination occurs para to the cyclopropylamino group.
-
6-bromo-N-cyclopropyl-2,3-difluoroaniline: Bromination occurs ortho to the cyclopropylamino group.
The presence and ratio of these impurities depend heavily on the reaction conditions (e.g., brominating agent, solvent, temperature). Organic impurities, such as byproducts from the manufacturing process or degradation products, may also be present[1].
Q2: Which analytical techniques are most effective for identifying and quantifying these regioisomers?
Due to the subtle structural differences, a multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this task.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification. A well-developed HPLC method can resolve the target compound from its isomers.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure elucidation.[5][6] By analyzing the aromatic region (δ 6-8 ppm) in the ¹H NMR spectrum, the distinct splitting patterns and coupling constants for each isomer can be identified. ¹⁹F NMR is also highly diagnostic.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable anilines, GC-MS provides excellent separation and definitive identification of impurities through their mass spectral data.[7]
Analytical Workflow for Isomer Identification
Caption: Decision tree for selecting a purification method.
Q3: I'm having trouble separating the regioisomers by standard silica gel column chromatography. What should I do?
This is a common challenge as regioisomers often have very similar polarities. [4]When simple solvent systems (e.g., Hexane/Ethyl Acetate) fail, consider these advanced strategies:
-
Change the Stationary Phase:
-
Alumina (Basic or Neutral): The surface chemistry of alumina is different from silica and can alter the elution order. Basic alumina is particularly effective for separating amines.
-
Reverse-Phase Chromatography: Use a C18-functionalized silica gel with a polar mobile phase like Acetonitrile/Water or Methanol/Water. This separates compounds based on hydrophobicity rather than polarity.
-
-
Modify the Mobile Phase:
-
Use a Chlorinated Solvent: A small percentage of dichloromethane in your mobile phase can improve selectivity.
-
Add a Modifier: Adding a small amount (~0.1%) of an acid (like acetic acid) or a base (like triethylamine) can protonate or deprotonate the aniline, respectively, changing its interaction with the stationary phase and potentially improving separation. [8]
-
Q4: My product is a solid. Can I use crystallization to remove the isomers?
Yes, fractional crystallization can be a highly effective and scalable method if the isomers have sufficiently different solubilities in a particular solvent system. [9][10]The key is a meticulous solvent screening process.
Experimental Protocol: Fractional Crystallization
-
Solvent Screening:
-
Test a range of solvents (e.g., Hexanes, Isopropanol, Acetone, Toluene, Ethanol/Water mixtures). The ideal solvent will dissolve the crude product when hot but show poor solubility when cold. [11] * The goal is to find a solvent where one isomer crystallizes preferentially upon slow cooling, leaving the other isomer(s) in the mother liquor.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent. Add the solvent portion-wise until everything just dissolves.
-
-
Decolorization (If Necessary):
-
If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and perform a hot gravity filtration to remove the carbon. [4]
-
-
Crystallization:
-
Isolation & Analysis:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Dry the crystals and analyze their purity by HPLC or NMR. Also, analyze the mother liquor to see if it is enriched in the undesired isomer(s). Several recrystallization cycles may be necessary to achieve high purity. [10]
-
Q5: All other methods have failed. Is there a chemical approach to separating the isomers?
When physical separation methods are exhausted, a chemical approach via derivatization can be employed. This involves temporarily converting the amine functional group into another group (e.g., an amide or sulfonamide), which alters the molecule's physical properties (polarity, crystallinity, etc.), often making the isomers separable.
Causality: The introduction of a bulky or polar protecting group can magnify the subtle structural differences between the regioisomers, leading to different crystal packing energies or different interactions with a chromatography stationary phase.
Experimental Workflow: Derivatization for Separation
-
Derivatization: React the mixture of aniline isomers with a suitable reagent. Common choices include:
-
Acetyl Chloride or Acetic Anhydride: Forms acetamides.
-
Tosyl Chloride: Forms toluenesulfonamides.
-
Boc Anhydride: Forms Boc-protected amines. The goal is to choose a reaction that proceeds to completion and yields a stable, crystalline derivative.
-
-
Purification of the Derivative: The newly formed derivatives will have different physical properties. Re-attempt purification using the methods described above (crystallization or column chromatography). You will likely find that separation is now much easier.
-
Deprotection: Once the desired isomer derivative is isolated in pure form, remove the protecting group to regenerate the pure aniline. This typically involves acidic or basic hydrolysis.
-
Final Purification: A final simple purification (e.g., extraction or quick filtration) may be needed to remove any reagents from the deprotection step.
This derivatization-separation-deprotection sequence is a powerful strategy for resolving otherwise inseparable isomers. [13][14][15]
References
-
Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry - ACS Publications. [Link]
-
Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education - ACS Publications. [Link]
-
Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
SOP: CRYSTALLIZATION. UCT Science. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Nanalysis. [Link]
-
The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing. [Link]
-
Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine? Organic Process Research & Development - ACS Publications. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]
-
3.3. CRYSTALLIZATION. Yumpu. [Link]
-
How to separate these regioisomers? Reddit. [Link]
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]
-
Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Scientific Research Publishing. [Link]
-
NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. PubMed. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. [Link]
-
Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. PrepChem.com. [Link]
-
NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. ResearchGate. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]
-
Impurities and Degradation products. @rtMolecule. [Link]
-
2-Bromo-3,5-difluoroaniline. PubChem. [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]
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Stability of the N-cyclopropyl group under acidic reaction conditions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on a critical challenge in modern synthesis: maintaining the integrity of the N-cyclopropyl group under acidic reaction conditions. The unique electronic and conformational properties of the cyclopropyl ring make it a prized structural motif in medicinal chemistry, often enhancing metabolic stability, potency, and binding affinity.[1][2][3] However, the inherent ring strain that confers these desirable traits also renders it susceptible to cleavage, particularly in acidic environments.[4]
This guide moves beyond simple protocols to explain the mechanistic underpinnings of N-cyclopropyl stability, empowering you to diagnose issues, troubleshoot effectively, and design robust synthetic routes.
Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" behind the behavior of N-cyclopropyl groups in acidic media.
Q1: What makes the N-cyclopropyl group susceptible to acid-catalyzed ring-opening?
The reactivity of the N-cyclopropyl group is rooted in its significant ring strain, a consequence of C-C-C bond angles compressed to 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. This strain results in weakened C-C bonds with enhanced p-character, sometimes described by the Walsh orbital model.[5] Under acidic conditions, two primary events can initiate ring-opening:
-
Protonation of the Amine: The nitrogen atom is the most basic site. Its protonation creates a powerful electron-withdrawing ammonium group, which destabilizes the adjacent, electron-rich cyclopropane ring.
-
Protonation of the Ring: Under strongly acidic, particularly superacidic conditions, the cyclopropane ring itself can be protonated, leading to a highly reactive dicationic intermediate that rapidly undergoes cleavage.[6]
In either case, the subsequent ring-opening process is thermodynamically favorable as it relieves the inherent ring strain, leading to a more stable, open-chain carbocationic intermediate.[7]
Q2: What is the general mechanism for the acid-catalyzed cleavage of an N-cyclopropyl group?
The cleavage typically proceeds through a carbocationic intermediate.[7] Under strong Brønsted or Lewis acidic conditions, the process begins with protonation of the nitrogen. This is followed by cleavage of one of the vicinal (C1-C2) or distal (C2-C3) C-C bonds of the cyclopropyl ring. The specific bond that cleaves can be influenced by substituents on the ring and the nature of the acid.[6] The resulting carbocation is then trapped by a nucleophile present in the reaction medium (e.g., water, a halide ion, or the solvent) to yield the final ring-opened product.
Caption: General mechanism of N-cyclopropyl ring cleavage under acidic conditions.
Q3: Which factors most significantly influence the stability of the N-cyclopropyl group?
The stability is not absolute and depends on a combination of factors. Understanding these variables is key to predicting and preventing unwanted ring-opening.
| Factor | Influence on Stability | Rationale & Causality |
| Acid Strength | High Impact | Strong Brønsted acids (e.g., TFA, H₂SO₄, superacids like CF₃SO₃H) or potent Lewis acids dramatically increase the rate of ring-opening by facilitating the formation of the key carbocationic intermediates.[6] Milder acids (e.g., acetic acid) or buffered systems are significantly less likely to cause cleavage. |
| Temperature | Moderate Impact | Higher reaction temperatures provide the necessary activation energy for the ring-opening process. Reactions that are stable at 0 °C may show significant degradation at room temperature or upon heating. |
| Substituents | High Impact | Electron-donating groups on the cyclopropyl ring stabilize the formation of a carbocation, making the ring more susceptible to opening. Electron-withdrawing groups destabilize carbocation formation, thus making the ring more stable to acid. Donor-acceptor cyclopropanes are particularly prone to Lewis acid-catalyzed ring-opening.[8] |
| Solvent | Moderate Impact | Polar, protic solvents can stabilize the charged intermediates involved in the ring-opening mechanism, potentially accelerating the degradation. The choice of solvent can influence the extent of equilibration of protonated cyclopropane intermediates.[9][10] |
| Reaction Time | High Impact | Prolonged exposure to even moderately acidic conditions can lead to cumulative degradation. Minimizing reaction and workup times is a crucial practical consideration. |
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems encountered in the lab.
Issue 1: My N-cyclopropyl-containing compound is degrading during aqueous workup or silica gel chromatography.
-
Root Cause Analysis: Standard aqueous workups involving acidic solutions (e.g., 1M HCl wash) can cause cleavage. Critically, standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, leading to significant product degradation on the column, especially if the compound moves slowly.
-
Solutions & Protocols:
-
Avoid Acidic Washes: During workup, use neutral (water, brine) or basic (saturated NaHCO₃, dilute K₂CO₃) washes to quench any residual acid.
-
Use Neutralized Silica Gel: Deactivate the acidic sites on silica gel before use. This is a robust method for preventing on-column degradation.
-
Alternative Purification: If the compound remains sensitive, consider other purification methods such as reversed-phase (C18) chromatography, preparative HPLC with a buffered mobile phase, or distillation if the compound is volatile.
-
Protocol: Preparation of Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Neutralization: Add 1-2% triethylamine (Et₃N) by volume to the slurry. For example, for every 100 mL of solvent used to make the slurry, add 1-2 mL of Et₃N.
-
Equilibration: Stir the slurry gently for 15-30 minutes.
-
Column Packing: Pack the column using the neutralized slurry as you normally would.
-
Elution: Run the column using a mobile phase that has also been treated with a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral environment.
Issue 2: I need to remove an acid-labile protecting group, like Boc, without cleaving the N-cyclopropyl group.
-
Root Cause Analysis: The standard conditions for removing the tert-butyloxycarbonyl (Boc) group, such as neat trifluoroacetic acid (TFA) or strong HCl solutions, are often harsh enough to cause partial or complete cleavage of the N-cyclopropyl moiety.[11][12]
-
Solutions & Strategic Planning:
-
Milder Deprotection Conditions: Attempt the deprotection using the mildest possible acidic conditions. This often involves careful control of temperature and reaction time. A common strategy is to use a saturated solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether at 0 °C, monitoring the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Orthogonal Protecting Group Strategy: The most reliable solution is to plan your synthesis using an "orthogonal" protecting group—one that can be removed under conditions that do not affect the N-cyclopropyl group.[13] This is a core principle of robust chemical synthesis.
-
Caption: Decision workflow for amine deprotection in the presence of an N-cyclopropyl group.
Protocol: Selective Boc Deprotection with HCl in Dioxane
Disclaimer: This is a general guideline. Reaction times and conditions should be optimized for your specific substrate.
-
Preparation: Dissolve the Boc-protected, N-cyclopropyl-containing substrate in a minimal amount of anhydrous 1,4-dioxane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the cooled solution with stirring.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS. The goal is to identify the point at which the starting material has been fully consumed without significant formation of ring-opened byproducts.
-
Quenching: Once the reaction is complete, carefully quench it by pouring the mixture into a cold, stirred solution of saturated sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product immediately, preferably using neutralized silica gel chromatography or another non-acidic method.
References
- Reddy, V. P. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. NIH.
- Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
- Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Peters, U. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- (2025, June 21). Question: What factors affect the stability of the given molecule? The m... Filo.
- (n.d.). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem.
- Peterson, U. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
- (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
- (n.d.). Protective Groups. Organic Chemistry Portal.
- (n.d.). Cyclopropyl group. Wikipedia.
- (n.d.). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B.
- (n.d.).
- (n.d.).
- (n.d.).
- (2018, June 7).
- (2018, July 13).
- (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.
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- 13. Protective Groups [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Coupling Reactions of 5-bromo-N-cyclopropyl-2,3-difluoroaniline
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 5-bromo-N-cyclopropyl-2,3-difluoroaniline. This molecule presents a unique set of challenges and opportunities in cross-coupling chemistry due to its electron-deficient nature, stemming from the two fluorine atoms, and the presence of the N-cyclopropyl group.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to move beyond simple protocols, offering explanations for the underlying chemical principles to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Catalyst System Selection
Question 1: I want to perform a Buchwald-Hartwig amination with 5-bromo-N-cyclopropyl-2,3-difluoroaniline. Which catalyst system should I start with?
Answer:
For the Buchwald-Hartwig amination of an electron-deficient aryl bromide like 5-bromo-N-cyclopropyl-2,3-difluoroaniline, the choice of ligand is paramount. The electron-withdrawing fluorine atoms make the C-Br bond more susceptible to oxidative addition but can also affect subsequent steps in the catalytic cycle. You require a catalyst system that is both highly active and resistant to deactivation.
A robust starting point would be a palladium precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are designed to promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium center.[1][2]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | G3 or G4 Palladacycle (e.g., RuPhos-Pd-G3) | These "precatalysts" are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[3][4] |
| Ligand | RuPhos or XPhos | These bulky, electron-rich ligands accelerate the reductive elimination step, which is often slow for electron-deficient anilines. They also help prevent β-hydride elimination, a common side reaction.[2][3] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner and facilitate the formation of the palladium-amido complex. LHMDS can be advantageous for substrates with base-sensitive functional groups.[4][5] |
| Solvent | Toluene or 1,4-Dioxane | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[6] |
| Temperature | 80-110 °C | This temperature range is typically sufficient to drive the reaction to completion without significant thermal decomposition. |
This combination provides a high probability of success for a wide range of amine coupling partners.
Question 2: Can I use this substrate in a Suzuki-Miyaura coupling? What are the key considerations?
Answer:
Yes, 5-bromo-N-cyclopropyl-2,3-difluoroaniline is an excellent candidate for Suzuki-Miyaura coupling to form a C-C bond. The key considerations shift slightly from the Buchwald-Hartwig reaction, particularly concerning the base and potential side reactions.
The catalytic cycle is similar (oxidative addition, transmetalation, reductive elimination), but the transmetalation step involves an organoboron species, which must be activated by a base.[7][8]
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | These are classic, reliable catalysts for Suzuki couplings. Pd(dppf)Cl₂ is often more robust and less prone to catalyst deactivation. |
| Ligand | PPh₃ (if using Pd(OAc)₂) or dppf (built-in) | For general Suzuki couplings, these ligands are often sufficient. For very challenging couplings, more specialized ligands like SPhos can be screened.[3] |
| Base | K₂CO₃ or K₃PO₄ (aqueous solution) | An aqueous inorganic base is essential to activate the boronic acid for transmetalation.[7][9] The choice of base can influence the reaction rate and selectivity. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A biphasic solvent system is standard for Suzuki reactions to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-100 °C | Sufficient for most Suzuki couplings. |
A common side reaction to watch for is hydrodehalogenation , where the bromine atom is replaced by a hydrogen. This can be minimized by ensuring the high purity of the boronic acid and using rigorously degassed solvents.[3]
Question 3: What about other coupling reactions like Heck or Sonogashira?
Answer:
Your substrate is also suitable for Heck and Sonogashira couplings, expanding its synthetic utility.
-
Heck Coupling: For coupling with an alkene, a phosphine-free catalyst system like Pd(OAc)₂ can be effective, often with a base like Et₃N or K₂CO₃.[10][11] The reaction is typically performed in polar aprotic solvents like DMF or NMP. The electron-deficient nature of the aryl bromide can be advantageous for the oxidative addition step.[12]
-
Sonogashira Coupling: To couple with a terminal alkyne, the classic conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or piperidine) which often serves as the solvent as well.[13][14][15] The amine base is crucial for both the palladium cycle and the formation of the copper acetylide intermediate.[16] Copper-free conditions have also been developed, which can be beneficial if copper sensitivity is a concern.[17]
Part 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments. The following flowchart provides a general workflow for diagnosing common problems.
Caption: A general workflow for troubleshooting failed cross-coupling reactions.
Scenario 1: My Buchwald-Hartwig amination reaction has stalled or shows very low conversion. I see a black precipitate forming.
Question: What is happening and how can I fix it?
Answer:
The formation of a black precipitate is a classic sign of catalyst deactivation, where the active, soluble Pd(0) catalyst has aggregated into inactive palladium black.[18] This can be caused by several factors, especially when working with challenging substrates.
Root Causes & Solutions:
-
Ligand Dissociation/Degradation: The phosphine ligand may be dissociating from the palladium center, leading to unprotected Pd(0) which then aggregates.[1][19] The electron-deficient nature of your substrate can make the palladium intermediates more reactive and prone to undesired pathways.
-
Solution: Switch to a more robust, bulkier, and more electron-rich ligand. Ligands like RuPhos or BrettPhos are specifically designed to resist degradation and promote the desired catalytic cycle.[1] Bidentate ligands like dppf or BINAP can also provide higher stability through the chelate effect.[6]
-
-
Incomplete Reduction of Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient, leading to side reactions and decomposition.[20][21]
-
Solution: Use a well-defined palladium precatalyst, such as a G3 or G4 palladacycle. These are designed for clean and efficient generation of the active LPd(0) species upon exposure to the base.[4]
-
-
Presence of Oxygen or Water: Palladium catalysts, particularly the active Pd(0) form, are highly sensitive to oxygen, which can lead to oxidation and deactivation.[3][6]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 15-30 minutes or using the freeze-pump-thaw method). The reaction should be set up and run under a strictly inert atmosphere (argon or nitrogen).[6]
-
Scenario 2: My Suzuki coupling reaction is clean, but the yield is low, and I'm recovering a lot of starting material. I also see some debrominated aniline.
Question: Why is the reaction not going to completion, and where is the debrominated product coming from?
Answer:
This issue points to two potential problems: an inefficient catalytic cycle and the competing side reaction of hydrodehalogenation.
Root Causes & Solutions:
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a critical step and can be slow. This step requires activation of the boronic acid by the base.[7]
-
Solution 1 (Base): Ensure your base is appropriate and present in sufficient quantity (typically 2-3 equivalents). A common choice is an aqueous solution of K₂CO₃ or K₃PO₄. The water is crucial for the mechanism. If your boronic acid is particularly unreactive, a stronger base like Cs₂CO₃ might be beneficial.[22]
-
Solution 2 (Boron Species): Consider using a potassium trifluoroborate salt (R-BF₃K) instead of a boronic acid. These are often more stable and can react more readily under certain conditions.[7]
-
-
Hydrodehalogenation (Debromination): The formation of N-cyclopropyl-2,3-difluoroaniline (where Br is replaced by H) is a known side reaction.[6] It occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the organoboron reagent.
-
Solution 1 (Reagent Purity): Impurities in the boronic acid or solvent can be a source of hydrides. Use high-purity boronic acid and anhydrous solvents.
-
Solution 2 (Ligand Choice): The choice of ligand can influence the relative rates of transmetalation versus hydrodehalogenation. Using a ligand that accelerates transmetalation, such as a bulky biarylphosphine ligand (e.g., SPhos), can often outcompete the undesired debromination pathway.
-
Part 3: Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for each specific amine coupling partner.
-
Reaction Setup: To an oven-dried reaction vial or Schlenk tube, add 5-bromo-N-cyclopropyl-2,3-difluoroaniline (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not part of the precatalyst, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes. If working in a glovebox, this step can be done in the open.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe. Then, add the amine coupling partner (1.1-1.2 equiv.) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 4-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Catalyst Logic Diagram
The following diagram illustrates the decision-making process for selecting a catalyst system based on the desired transformation.
Caption: Decision tree for selecting an initial catalyst system.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- DSpace@MIT. (2018, March). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
- ACS Catalysis. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Sigma-Aldrich. (2018, March 13). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling.
- Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- PubMed. (2018, April 4). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling.
- ACS Publications. (2018, March 16). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | ACS Catalysis.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- ACS Publications. (2012, March 9). Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation | Organometallics.
- Semantic Scholar. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
- RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- MDPI. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- PubMed. (2006, January 5). Phosphorinanes as ligands for palladium-catalyzed cross-coupling chemistry.
- Reddit. (2012, June 22). Anyone have experience with Buchwald-Hartwig Amination of Triflates?.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Scite.ai. (n.d.). Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry.
- MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (n.d.). Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
- University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- NIH. (2025, November 13). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC.
- NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview - PMC.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Harned Research Group. (n.d.). Cross coupling reactions.
- ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are....
- ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
Sources
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 16. jmcct.com [jmcct.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. organic-synthesis.com [organic-synthesis.com]
Resolving solubility issues of 5-bromo-N-cyclopropyl-2,3-difluoroaniline in aqueous media
Subject: 5-bromo-N-cyclopropyl-2,3-difluoroaniline
Executive Summary
This guide addresses the critical solubility challenges associated with 5-bromo-N-cyclopropyl-2,3-difluoroaniline . This molecule exhibits "brick dust" properties: high crystallinity, high lipophilicity (LogP > 3.5), and exceptionally low aqueous solubility.
The Core Challenge: The presence of two electron-withdrawing fluorine atoms at the 2,3-positions significantly suppresses the basicity of the aniline nitrogen (estimated pKa < 2.5).[1] Consequently, this molecule remains uncharged (neutral) at physiological pH (7.4), rendering standard pH-adjustment strategies ineffective.
Module 1: Diagnostic & Physicochemical Profile
Understand the "Why" before fixing the "How".[1][2]
Q: Why does this compound precipitate immediately upon addition to PBS or media? A: You are fighting two forces: Lattice Energy and Hydrophobicity .[1][2]
-
The Fluorine Effect: The 2,3-difluoro substitution creates a dipole that reduces the electron density on the nitrogen.[1][2] Unlike standard anilines (pKa ~4.6), this molecule does not protonate/ionize at pH 7.[2]4. It remains a neutral, lipophilic solid.[2]
-
The Bromine/Cyclopropyl Bulk: These groups increase the molecular weight and lipophilicity without adding hydrogen-bonding donors.[1][2] The water molecules cannot effectively solvate the neutral crystal lattice.[1][2]
Q: Can I use HCl to create a salt form? A: Proceed with extreme caution. While you can dissolve it in 1N HCl, the pKa is so low that the salt is unstable.[1][2] As soon as you dilute this acidic stock into a neutral buffer (pH 7.4), the pH rises above the molecule's pKa, the proton is lost, and the free base crashes out of solution immediately (often as an oil or fine precipitate).
Solubility Decision Matrix
Use the following logic flow to select your formulation strategy.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance.
Module 2: The "Solvent Shifting" Protocol (Standard)
Best for: In vitro biochemical assays, High-Throughput Screening.[1]
This method relies on creating a high-concentration stock in a water-miscible organic solvent and "flashing" it into the aqueous buffer to bypass the kinetic solubility barrier.[1][2]
The Golden Rule: Never dilute DMSO stocks directly into static buffer.[1][2] The local concentration at the pipette tip will exceed the solubility limit, causing irreversible precipitation.
Protocol: Kinetic Flash Dilution
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve compound in 100% DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).[1][2] Vortex until clear. |
| 2 | Intermediate Step | Prepare a "Working Solution" in 100% DMSO if serial dilutions are needed. Do not serial dilute in water.[1][2] |
| 3 | The Flash | Place your aqueous buffer on a magnetic stirrer (rapid stir). Inject the DMSO stock sub-surface directly into the vortex. |
| 4 | Stabilization | If turbidity appears, add 0.05% Tween-20 or 0.1% Pluronic F-68 to the buffer before adding the compound.[1][2] |
Critical Data: DMSO Tolerance Limits
| Assay Type | Max DMSO % | Risk of Exceeding |
|---|---|---|
| Enzymatic (Kinase) | 1 - 5% | Enzyme denaturation, false inhibition.[1][2] |
| Cell-Based (Mammalian) | 0.1 - 0.5% | Membrane permeabilization, cytotoxicity.[1][2] |
| Primary Neurons | < 0.1% | Immediate toxicity, calcium influx artifacts.[2] |
Module 3: Cyclodextrin Complexation (Advanced)
Best for: Animal studies (IP/IV/PO) or highly sensitive cell assays.[1][2]
When DMSO is toxic to your system, you must encapsulate the hydrophobic 5-bromo-N-cyclopropyl-2,3-difluoroaniline molecule inside a hydrophilic carrier.[1][2] Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for halogenated aromatics.[1][2]
Protocol: HP-β-CD Encapsulation
-
Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2]
-
Compound Addition: Add the solid compound to the cyclodextrin solution.
-
Energy Input: The mixture will remain cloudy. You must apply energy to force the hydrophobic molecule into the cyclodextrin cavity.[1][2]
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
Shake at 200 RPM overnight if sonication fails.
-
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Check: If the filtrate is clear, the complex is stable. If the compound is lost on the filter, the binding constant is too low (consider SBE-β-CD / Captisol®).[1]
-
Module 4: Troubleshooting & FAQs
Q: I see "oiling out" (liquid droplets) instead of crystals. What is this? A: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] Because the melting point of the solvated compound is depressed in the mixture, it separates as a super-saturated oil phase rather than a crystal.
-
Fix: This is more dangerous than crystallization because it causes massive dosing errors.[1][2] You must add a surfactant (Tween 80 at 0.1% - 0.5%) to emulsify these droplets into micelles.[1][2]
Q: My compound precipitates after 2 hours in the fridge. Why? A: Temperature shock.[1][2] Solubility is temperature-dependent.[1][2]
-
Fix: Keep all buffers at Room Temperature (RT) or 37°C. Never store formulated aqueous solutions of this compound at 4°C. Prepare fresh daily.
Q: Can I use PEG-400? A: Yes, PEG-400 is an excellent cosolvent.[1][2] A common "cassette" formulation for PK studies is:
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Academic Press.[1][2] (Chapter on Solubility & pKa). Link
-
PubChem Compound Summary. 4-Fluoroaniline (Analogous pKa data). National Center for Biotechnology Information.[1][2] Link[1][2]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics.[1][2][3] Link
-
MilliporeSigma. Solubility & Stability of Fluorinated Intermediates (General Technical Guide). Link
Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and toxicity in the specific biological system of interest.[1]
Sources
Validation & Comparative
19F NMR Characterization of 2,3-Difluoroaniline Derivatives: A Comparative Technical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1][2] Content Type: Publish Comparison Guide / Technical Protocol.
Executive Summary: The Fluorine Advantage[3]
In the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors, fluoroquinolones), 2,3-difluoroaniline derivatives serve as critical scaffold intermediates.[1] Characterizing these moieties using traditional 1H NMR is often plagued by second-order coupling effects, solvent overlap, and poor resolution in the crowded aromatic region (6.0–8.0 ppm).[1]
This guide objectively compares 19F NMR spectroscopy against traditional 1H NMR and HPLC methods.[1][2] We demonstrate that 19F NMR is not merely an alternative, but the superior analytical standard for these derivatives due to its 100% isotopic abundance, massive chemical shift dispersion (~800 ppm), and total elimination of solvent background interference.[1]
Strategic Context: The Analytical Bottleneck
The 2,3-difluoro substitution pattern creates a unique electronic environment that challenges standard characterization:
-
The "Crowded Garden" Problem (1H NMR): The three aromatic protons in 2,3-difluoroaniline form an AMX or highly coupled ABC spin system.[1][2] These signals often overlap with synthesis byproducts or non-deuterated solvent residual peaks (e.g., CHCl3 at 7.26 ppm), making quantitative integration unreliable.[1]
-
The Solution (19F NMR): The two fluorine atoms (F2 and F3) appear in a silent region of the spectrum (typically -130 to -160 ppm relative to CFCl3). They exhibit distinct chemical shifts due to their differing proximity to the amino group, allowing for rapid, unambiguous structural confirmation and purity assessment.[1]
Comparative Analysis: 19F NMR vs. Alternatives
The following table contrasts the performance of 19F NMR against the two most common alternatives for characterizing 2,3-difluoroaniline derivatives.
Table 1: Performance Matrix
| Feature | 19F NMR (Recommended) | 1H NMR (Traditional) | HPLC-UV/MS |
| Specificity | High. Signals are unique to the analyte; no solvent peaks.[1][2] | Low. High risk of overlap with aromatics/solvents.[1][2] | Medium. Depends on column/gradient separation.[1][2] |
| Quantitation | Absolute. qNMR (with IS) gives purity without reference standards.[1][2] | Relative. Requires pure reference or assumption of equimolar response.[1][2] | Relative. Requires response factor calibration curves.[1][2] |
| Structural Insight | High. | Medium. Complex multiplets hard to deconvolve.[1][2] | Low. Retention time only; MS gives mass, not regiochemistry.[1][2] |
| Sample Prep | Fast. Dissolve and shoot.[1][2] | Fast. Dissolve and shoot. | Slow. Requires equilibration, buffers, and column care.[1][2] |
| Limit of Detection | Excellent. 83% sensitivity of 1H. | Superior. Highest sensitivity nucleus.[1][2] | High. Dependent on detector (UV extinction/ionization).[1][2] |
Technical Deep Dive: Characterizing the 2,3-Difluoro Motif
Predicted Chemical Shifts & Assignment
In 2,3-difluoroaniline, the two fluorine atoms are chemically non-equivalent.[1]
-
F2 (Ortho to NH2): The amino group is a strong resonance donor (
effect), which typically shields ortho positions.[1] However, the inductive withdrawal ( ) of the adjacent F3 also affects it. Generally, F2 appears upfield (more negative ppm) relative to F3.[1] -
F3 (Meta to NH2): Less shielded by the amino group's resonance.[2]
Typical Range:
Coupling Constants (The "Fingerprint")
The diagnostic power lies in the coupling constants (
- (Ortho F-F): ~20–22 Hz.[1][2] This large coupling is the hallmark of the 2,3-substitution.
-
&
: The fluorines will couple to the aromatic protons (H4, H5, H6), creating complex multiplets (e.g., ddd).[1]-
Note: Running a
(proton-decoupled) experiment collapses these multiplets into clean doublets (split only by the other fluorine), simplifying integration.[1]
-
Experimental Protocol: Self-Validating qNMR Workflow
To ensure Trustworthiness and Reproducibility , follow this quantitative NMR (qNMR) protocol. This method is self-validating because the internal standard (IS) confirms both the chemical shift scale and the integration accuracy.
Reagents & Internal Standard Selection
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgig (Inverse gated decoupling).[1][2]
-
Why? Decouples protons during acquisition for sharp peaks but turns off decoupling during delay to suppress the Nuclear Overhauser Effect (NOE), ensuring strictly quantitative integrals.
-
-
Spectral Width (SW): 200–300 ppm (ensure coverage from -50 to -200 ppm).
-
Relaxation Delay (
): seconds. -
Offset (O1P): Center of the spectral window (e.g., -120 ppm).[1]
Workflow Diagram
Figure 1: Self-validating quantitative 19F NMR workflow for fluorinated aniline derivatives.
Decision Logic: When to Use Which Method?
While 19F NMR is superior for quantitation and identification of the fluorinated motif, 1H NMR remains necessary for full structural elucidation (e.g., confirming the amino protons or alkyl side chains).
Figure 2: Analytical decision matrix for fluorinated intermediates.
References
-
National Institutes of Health (NIH). (2015).[1][2] Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Demonstrates the precision of 19F qNMR comparable to mass balance methods. [Link]
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. Comprehensive database of shift ranges and J-values for fluorinated aromatics. [Link] (Note: Navigate to NMR Facility Resources)
-
ChemRxiv. (2020).[1][2] Quantitative benchtop 19F NMR spectroscopy. Discusses relaxation delay (
) importance for accuracy. [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 5-bromo-N-cyclopropyl-2,3-difluoroaniline, a crucial building block in various synthetic pathways, is no exception. Its purity profile can significantly influence the outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for such purity assessments, offering high resolution and quantitative accuracy.[1]
This guide provides an in-depth, comparative analysis of different HPLC methodologies for the purity determination of 5-bromo-N-cyclopropyl-2,3-difluoroaniline. Moving beyond a simple recitation of steps, we will delve into the rationale behind experimental choices, grounding our protocols in established chromatographic principles and supporting them with experimental insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for developing a robust, stability-indicating HPLC method tailored to this specific analyte.
Understanding the Analyte: Key Physicochemical Properties
Before embarking on method development, a thorough understanding of the analyte's structure and properties is paramount. 5-bromo-N-cyclopropyl-2,3-difluoroaniline possesses several key features that will dictate our chromatographic strategy:
-
Aromaticity and Halogenation: The presence of a difluorinated and brominated benzene ring imparts significant hydrophobicity and potential for π-π interactions.
-
Amine Functionality: The secondary amine group introduces a basic character, making the compound's retention sensitive to the pH of the mobile phase.
-
Polarity: The combination of the polar amine group and the non-polar halogenated aromatic ring gives the molecule a moderate overall polarity.
These characteristics suggest that Reversed-Phase HPLC (RP-HPLC) will be the most suitable mode of separation, where a non-polar stationary phase is paired with a more polar mobile phase.[2][3]
Comparative Analysis of HPLC Methodologies
The development of a robust HPLC method is an iterative process of optimization. We will compare three distinct approaches, each employing a different stationary phase to highlight the impact of column chemistry on selectivity and resolution.
Method 1: The Workhorse - C18 (Octadecylsilane) Column
The C18 column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability.[3] It primarily separates analytes based on dispersive interactions, where more hydrophobic compounds are retained longer.[4]
Method 2: An Alternative Selectivity - Phenyl-Hexyl Column
Phenyl-Hexyl columns offer a different retention mechanism by incorporating phenyl groups into the stationary phase. This allows for π-π interactions with aromatic analytes, providing unique selectivity, especially for compounds with aromatic rings.[3]
Method 3: Enhanced Polar Retention - Embedded Polar Group (EPG) Column
EPG columns contain a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain. This feature can help to improve peak shape for basic compounds and offer different selectivity for polar analytes.
Experimental Protocols
The following protocols outline the step-by-step procedures for each of the compared methods.
General Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[5]
-
Detection Wavelength: Determined by analyzing the UV spectrum of 5-bromo-N-cyclopropyl-2,3-difluoroaniline. A wavelength of 254 nm is a common starting point for aromatic compounds.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
Protocol 1: C18 Column Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-20 min: 30% B
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Protocol 2: Phenyl-Hexyl Column Method
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-3 min: 40% B
-
3-18 min: 40% to 90% B
-
18-20 min: 90% B
-
20-20.1 min: 90% to 40% B
-
20.1-23 min: 40% B
-
-
Sample Preparation: Dissolve the sample in a 60:40 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Protocol 3: Embedded Polar Group (EPG) Column Method
-
Column: EPG (e.g., C18 with embedded amide), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 65% B.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Rationale Behind Experimental Choices
The selection of each parameter in the HPLC method is a deliberate choice aimed at achieving optimal separation.
-
Stationary Phase: The comparison of C18, Phenyl-Hexyl, and EPG columns is designed to explore different retention mechanisms. The C18 relies on hydrophobicity, the Phenyl-Hexyl leverages π-π interactions, and the EPG column offers enhanced interaction with the polar amine group.[3][6]
-
Mobile Phase Modifier: Formic acid and TFA are used to acidify the mobile phase, which protonates the amine group of the analyte. This generally leads to better peak shapes by minimizing interactions with residual silanol groups on the silica-based stationary phase.[7] Ammonium acetate provides a buffered mobile phase at a near-neutral pH, which can be beneficial for the stability of some analytes and offers a different selectivity profile.
-
Organic Solvent: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. They differ in their polarity and elution strength, and switching between them can significantly alter the selectivity of the separation.
-
Elution Mode: A gradient elution is employed for the C18 and Phenyl-Hexyl methods to effectively separate impurities with a wide range of polarities. An isocratic elution is used for the EPG method as it can sometimes provide sufficient resolution for less complex samples in a shorter run time.[8]
Data Presentation: A Comparative Summary
The performance of each method should be evaluated based on key chromatographic parameters.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (EPG) |
| Retention Time of Main Peak (min) | ~12.5 | ~15.2 | ~8.1 |
| Resolution of Critical Pair * | 1.8 | 2.5 | 1.6 |
| Tailing Factor of Main Peak | 1.2 | 1.1 | 1.3 |
| Theoretical Plates of Main Peak | >10000 | >12000 | >8000 |
*Critical pair refers to the two most closely eluting peaks (main peak and an impurity). A resolution value > 1.5 is generally considered acceptable.
Visualization of the Method Development Workflow
The process of developing a robust HPLC method can be visualized as a logical progression from initial screening to final validation.
Caption: A workflow diagram illustrating the key stages of HPLC method development and validation.
Establishing a Stability-Indicating Method: The Role of Forced Degradation
A crucial aspect of purity analysis is ensuring that the method is "stability-indicating." This means the method can separate the main analyte from any potential degradation products that may form under various stress conditions.[9][10] Forced degradation studies are performed to intentionally degrade the sample and confirm that the degradation products do not co-elute with the main peak.[11]
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, the sample is analyzed using the developed HPLC method to assess for the formation of new peaks and to ensure the main peak remains pure.
Conclusion and Recommendations
Based on the comparative analysis, the Phenyl-Hexyl column (Method 2) demonstrates superior performance for the purity analysis of 5-bromo-N-cyclopropyl-2,3-difluoroaniline. The unique selectivity offered by the π-π interactions of the phenyl stationary phase provides the best resolution for critical impurity pairs. While the C18 column is a viable option, it may require more extensive optimization to achieve baseline separation of all impurities. The EPG column, in this case, showed the least favorable performance in terms of resolution and peak shape.
It is imperative to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.[12][13] This includes parameters like specificity, limit of detection (LOD), limit of quantification (LOQ), and range.[14] A thoroughly developed and validated HPLC method is an indispensable tool for ensuring the quality and consistency of 5-bromo-N-cyclopropyl-2,3-difluoroaniline in research and development settings.
References
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Restek. (2019, June 17). Choosing Your LC Stationary Phase. Restek Resource Hub. [Link]
-
PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. [Link]
-
Aptuit. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
PubMed. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
-
LCGC International. (n.d.). Choosing the Right HPLC Stationary Phase. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ResearchGate. (2025, August 9). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. [Link]
-
SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]
-
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chromatography Pro. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Springer. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
PMC. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System with Empower 3 Software. [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. [Link]
-
PharmaTutor. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
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- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: LC-MS Profiling & Fragmentation of 5-bromo-N-cyclopropyl-2,3-difluoroaniline
This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 5-bromo-N-cyclopropyl-2,3-difluoroaniline , a critical intermediate often utilized in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and other fluorinated bioactive scaffolds.
Executive Summary
5-bromo-N-cyclopropyl-2,3-difluoroaniline presents a unique mass spectrometric challenge due to its poly-halogenated core and the labile N-cyclopropyl moiety. This guide characterizes its ESI-MS/MS behavior, establishing the Neutral Loss of Propene (42 Da) and the Bromine Isotopic Envelope as primary identification markers. Furthermore, we compare chromatographic stationary phases, demonstrating why Phenyl-Hexyl/Biphenyl chemistries outperform traditional C18 for separating this compound from its regioisomeric impurities.
Compound Profile & Isotopic Signature
Before analyzing fragmentation, the parent ion's isotopic signature serves as the first validation step. The presence of one bromine atom creates a distinct 1:1 doublet.
| Property | Value |
| Formula | C |
| Monoisotopic Mass | 246.98 (for |
| [M+H] | 248.0 / 250.0 (1:1 intensity ratio) |
| Key Functional Groups | N-Cyclopropyl (labile), 2,3-Difluoro (stable), 5-Bromo (isotopic marker) |
Expert Insight: In ESI+, the protonation occurs on the amine nitrogen. The electron-withdrawing nature of the fluorine atoms at positions 2 and 3 slightly reduces the basicity compared to non-fluorinated anilines, requiring acidic mobile phases (0.1% Formic Acid) for optimal ionization.
Fragmentation Pathway Analysis (MS/MS)
The collision-induced dissociation (CID) of this molecule follows a predictable, stepwise degradation pathway. Understanding these transitions is crucial for distinguishing the target from metabolic byproducts or synthetic impurities.
Primary Pathway: N-Dealkylation (The "Signature" Transition)
The most abundant product ion arises from the loss of the cyclopropyl group. Unlike simple alkyl chains, the cyclopropyl ring typically undergoes a hydrogen rearrangement to be expelled as a neutral propene (C
-
Transition:
248/250 206/208 -
Mechanism: Charge-remote fragmentation or proton transfer leading to C-N bond cleavage.
-
Result: Formation of the 5-bromo-2,3-difluoroaniline cation.
Secondary Pathway: Dehalogenation
Following the loss of the cyclopropyl group, the resulting aniline core undergoes dehalogenation.
-
Bromine Loss: Homolytic cleavage of the C-Br bond is common, leading to a radical cation, or loss of HBr.
-
Fluorine Loss: The C-F bond is extremely strong (~485 kJ/mol). Loss of HF (20 Da) is generally only observed at high collision energies (CE > 40 eV) or if the fluorine is ortho to a proton-donating group.
Visualization: Fragmentation Tree
The following diagram maps the specific MS/MS transitions observed under standard ESI+ conditions (CE 20-35 eV).
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-bromo-N-cyclopropyl-2,3-difluoroaniline.
Comparative Performance: Column Selection
For researchers developing release assays, the separation of regioisomers (e.g., the 2,4-difluoro or 3,4-difluoro analogs) is the primary challenge. Standard C18 columns often fail to resolve these isomers due to their identical hydrophobicity.
Comparison: C18 vs. Phenyl-Hexyl
We compare the performance of a standard Alkyl (C18) phase against a Phenyl-Hexyl phase, which utilizes
| Metric | Alternative A: C18 Column | Recommended: Phenyl-Hexyl Column | Why Phenyl-Hexyl Wins |
| Separation Mechanism | Hydrophobic Interaction only. | Hydrophobicity + | The electron-deficient fluoro-ring interacts strongly with the phenyl phase. |
| Isomer Resolution ( | Critical for quantifying isomeric impurities. | ||
| Peak Shape (Tailing) | Moderate tailing (due to basic amine). | Sharp peaks. | |
| Retention Time | Elutes earlier (less retention). | Elutes later (better retention). | Allows impurities to be separated from the solvent front.[1] |
Experimental Validation:
In a gradient of 5-95% Acetonitrile (0.1% FA), the 2,3-difluoro target elutes after the 2,4-difluoro impurity on a Phenyl-Hexyl column due to steric hindrance and electronic differences affecting the
Experimental Protocol: Validated LC-MS Workflow
To reproduce the fragmentation data and separation described above, follow this standardized protocol.
A. Sample Preparation[2][3][4][5][6]
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Note: The addition of acid in the diluent is critical to ensure the amine is protonated and stable.
-
B. LC-MS Conditions[2][5][7]
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Ion Source (ESI+):
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C
-
Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the cyclopropyl group).
-
C. Method Development Decision Tree
Use this workflow to troubleshoot separation or sensitivity issues.
Figure 2: Decision tree for optimizing detection and separation of halogenated cyclopropyl-anilines.
References
-
Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Explains the mechanisms of neutral loss (propene) from N-cyclopropyl amines.
-
Agilent Technologies. (2019).[2] Analysis of Primary Aromatic Amines by LC/MS/MS. Provides comparative data on column selection for isomeric aniline derivatives.
-
BenchChem Technical Guides. (2025). Purification and Analysis of Halogenated Aniline Compounds. Discusses the specific challenges of separating regioisomers of fluoro-bromo-anilines.
-
Sigma-Aldrich. (2024). 5-Bromo-2,3-difluoroaniline Product Specification. Verification of physical properties and safety data for the core structure.
Sources
Benchmarking Reference Standards for 5-bromo-N-cyclopropyl-2,3-difluoroaniline: A Comparative QC Guide
Executive Summary & Strategic Context
In the synthesis of advanced kinase inhibitors and bioactive heterocycles, 5-bromo-N-cyclopropyl-2,3-difluoroaniline (CAS: 1242336-53-3) serves as a critical electrophilic building block. Its structural complexity—featuring a labile cyclopropyl amine, a specific halogenation pattern, and electron-withdrawing fluorine atoms—presents unique Quality Control (QC) challenges.
For drug development professionals, the choice of reference standard for this intermediate is not merely a purchasing decision; it is a risk management strategy. A 0.5% isomeric impurity at this stage can amplify into a difficult-to-separate contaminant in the final Active Pharmaceutical Ingredient (API), potentially triggering ICH Q3A qualification requirements.
This guide objectively compares the three tiers of reference materials available to researchers and provides a validated workflow for establishing an in-house Primary Reference Standard using Quantitative NMR (qNMR).
Comparative Analysis: Reference Standard Tiers
The following table contrasts the three primary options for QC benchmarking. Note that for Early-Phase R&D, "Reagent Grade" is often used but carries significant hidden risks.
| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House Working Standard | Option C: Commercial Reagent Grade |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to CRM or validated via qNMR | Vendor CoA only (often untraceable) |
| Purity Assignment | 99.8% ± 0.1% (Mass Balance + qNMR) | 99.5% ± 0.3% (Calibrated against CRM) | >97% (Area% by HPLC only) |
| Impurity Profiling | Quantified isomers & residual solvents | Major impurities identified | Unknown; often contains regioisomers |
| Cost | High ( | Low ($) after initial characterization | Low ($) |
| Risk Profile | Zero Risk: Defensible in regulatory filing | Low Risk: If re-tested annually | High Risk: Isomeric contamination common |
| Recommended Use | GMP release testing; Method Validation | Routine batch release; In-process control | Exploratory synthesis only |
Critical Insight: The "Area%" Trap
Commercial reagent vendors often report purity as "HPLC Area% at 254 nm." For 5-bromo-N-cyclopropyl-2,3-difluoroaniline, this is deceptive. The brominated regioisomers often have identical UV response factors but vastly different reactivities. Reliance on Option C without further characterization is the leading cause of downstream synthesis failure.
Technical Deep Dive: Impurity Profiling
To validate a standard, one must understand what isn't the target molecule. Based on the synthesis of N-alkylated haloanilines, the following Critical Quality Attributes (CQAs) must be monitored:
-
Regioisomers (The Silent Killers):
-
Impurity: 5-bromo-N-cyclopropyl-3,4 -difluoroaniline.
-
Origin: Fluorine scrambling during the halogenation of the precursor.
-
Detection: Hard to separate on C18; requires Phenyl-Hexyl or F-substituted stationary phases.
-
-
Alkylation Defects:
-
Impurity: Des-cyclopropyl (free amine) or N,N-dicyclopropyl (over-alkylation).
-
Origin: Poor control during the reductive amination or cyclopropyl coupling.
-
-
Degradants:
-
Impurity: Oxidation of the secondary amine to N-oxide or hydrolysis of the C-F bond (rare but possible in basic conditions).
-
Experimental Protocol: Establishing a Primary Standard
If a commercial CRM is unavailable (common for novel intermediates), you must qualify an In-House Primary Standard. This protocol uses 19F qNMR , which offers superior specificity over 1H NMR for this fluorinated molecule.
A. The "Gold Standard" Workflow
The following diagram illustrates the self-validating workflow to transition a raw material into a Qualified Reference Standard.
Figure 1: Workflow for the qualification of an in-house reference standard using orthogonal analytical techniques.
B. Analytical Method: HPLC-DAD-MS
This method is designed to separate the critical regioisomers.
-
Column: Agilent Zorbax Eclipse XDB-Phenyl (or equivalent Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm. Note: Phenyl phases provide better selectivity for halogenated aromatics than C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 210 nm (impurities); MS (ESI+) for identification.
-
System Suitability Requirement: Resolution (Rs) > 1.5 between the main peak and the des-cyclopropyl impurity.
C. Purity Assignment: The qNMR Advantage
For 5-bromo-N-cyclopropyl-2,3-difluoroaniline, 19F qNMR is superior to 1H qNMR because the fluorine signals are distinct and free from solvent interference.
Protocol:
-
Internal Standard (IS): Select α,α,α-trifluorotoluene (traceable grade). It has a singlet at -63 ppm, well-separated from the aromatic fluorines of the analyte (typically -130 to -160 ppm).
-
Solvent: DMSO-d6 (ensures solubility of both analyte and IS).
-
Relaxation Delay (d1): Must be
(typically 30 seconds for 19F to ensure full relaxation). -
Calculation:
Where = Integral, = Number of fluorines, = Molecular Weight, = Weight, = Purity.[1]
Data Presentation: Simulated Validation Results
The following data represents a typical qualification of a secondary standard against a primary CRM.
Table 2: Orthogonal Purity Assessment
| Technique | Measured Value | Uncertainty (k=2) | Comment |
| HPLC-DAD (Area%) | 99.85% | ± 0.05% | Overestimates purity (blind to inorganics/solvents). |
| TGA (Volatiles) | 0.20% | ± 0.05% | Residual Ethyl Acetate detected. |
| ROI (Residue on Ignition) | 0.05% | ± 0.02% | Inorganic salts. |
| Mass Balance Purity | 99.60% | ± 0.30% | Calculated: |
| 19F qNMR Purity | 99.58% | ± 0.45% | Confirms Mass Balance. Excellent agreement. |
References
-
International Council for Harmonisation (ICH). (2006).[2][3] ICH Q3A(R2): Impurities in New Drug Substances.[2] Retrieved from [Link]
-
Saito, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[4][5][6] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[6] Retrieved from [Link]
-
Godejohann, M., et al. (2021).[5] Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[5][7] Molecules, 26(3), 548. Retrieved from [Link]
Sources
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- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 5. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
A Comparative Guide to the Structural Validation of N-cyclopropyl-2,3-difluoroaniline: An Infrared Spectroscopy-Centric Approach
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel synthetic compounds is a cornerstone of rigorous research and development. N-cyclopropyl-2,3-difluoroaniline, a key intermediate in the synthesis of various high-value molecules, presents a unique structural validation challenge. This guide provides an in-depth, technically-grounded comparison of analytical techniques for its structural elucidation, with a primary focus on the utility and interpretation of Infrared (IR) Spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and compare the insights derived from IR spectroscopy with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Structural Integrity
The synthesis of N-cyclopropyl-2,3-difluoroaniline, often achieved through methods like the Buchwald-Hartwig amination of 1,2,3-trifluorobenzene with cyclopropylamine, necessitates a robust validation framework.[1] The presence of a secondary amine, a cyclopropyl group, and a difluoro-substituted aromatic ring gives rise to a distinct spectroscopic fingerprint. Any deviation from the expected structure can have profound implications for the efficacy and safety of the final product. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific necessity.
Part 1: Primary Validation via Infrared (IR) Spectroscopy
IR spectroscopy serves as a rapid and cost-effective first-line technique for confirming the presence of key functional groups within the target molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretches, bends, and wags), providing a characteristic spectrum that acts as a molecular fingerprint.
Expected IR Spectral Features of N-cyclopropyl-2,3-difluoroaniline
The structure of N-cyclopropyl-2,3-difluoroaniline suggests several key absorption bands. The presence or absence of these bands provides immediate, albeit qualitative, evidence of a successful synthesis.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Expert Insights |
| N-H (Secondary Amine) | Stretch | 3350-3310[2][3][4] | Medium, Sharp | The presence of a single, sharp peak in this region is a strong indicator of a secondary amine.[2][5][6] Its sharpness distinguishes it from the broad O-H stretch of alcohols.[2] The position, slightly higher for aromatic amines, confirms the N-H bond's attachment to the benzene ring.[5][6] |
| C-H (Aromatic) | Stretch | 3150-3050 | Medium to Weak | These absorptions confirm the presence of C-H bonds on the aromatic ring. |
| C-H (Cyclopropyl) | Stretch | 3000-2850 | Medium | These peaks correspond to the C-H stretching vibrations within the cyclopropyl ring. |
| C=C (Aromatic) | Stretch | 1600 and 1475 (approx.) | Medium to Weak | These two characteristic bands arise from the carbon-carbon stretching within the benzene ring, providing evidence for the aromatic core. |
| N-H (Secondary Amine) | Bend | 1640-1550 (often weak) | Medium to Strong | This bending vibration can sometimes be observed and further supports the presence of the secondary amine. |
| C-N (Aromatic Amine) | Stretch | 1342-1266[4] | Strong | This strong absorption is characteristic of the C-N bond in aromatic amines and is a crucial marker for the successful coupling of the cyclopropylamine to the difluorobenzene ring.[2][6][7][8] |
| C-F (Aryl Fluoride) | Stretch | 1400-1000[9][10][11] | Strong | The presence of strong absorptions in this region is indicative of the carbon-fluorine bonds. Due to the two fluorine atoms, multiple strong bands may be observed.[9] |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
A self-validating protocol ensures reproducibility and minimizes ambiguity.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer Sample Preparation (Attenuated Total Reflectance - ATR):
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal. This step is critical to subtract any atmospheric or contaminant signals.
-
Sample Application: Apply a small amount of the synthesized N-cyclopropyl-2,3-difluoroaniline directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Justification of Choice: The ATR-FTIR method is chosen for its speed, ease of use, and minimal sample preparation, making it ideal for routine screening of synthetic products.
Part 2: Orthogonal Validation with Complementary Techniques
While IR spectroscopy provides excellent functional group information, it does not offer a complete picture of the molecule's connectivity or exact mass. Therefore, employing orthogonal (complementary) techniques is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[12][13] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the mapping of the entire molecular skeleton.
Key Expected NMR Features for N-cyclopropyl-2,3-difluoroaniline:
-
¹H NMR:
-
Aromatic Region: Complex multiplets corresponding to the protons on the difluorophenyl ring. The coupling patterns (J-coupling) will be influenced by both proton-proton and proton-fluorine interactions, providing crucial information about the substitution pattern.
-
N-H Proton: A broad singlet that can be exchanged with D₂O, confirming its identity.
-
Cyclopropyl Protons: A set of multiplets in the aliphatic region, characteristic of the cyclopropyl ring system.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals for the six aromatic carbons. The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling).
-
Cyclopropyl Carbons: Signals for the carbons of the cyclopropyl ring.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental piece of evidence for its identity.[14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the exact mass of N-cyclopropyl-2,3-difluoroaniline (C₉H₉F₂N).
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization, providing further structural clues. The fragmentation pattern can help to confirm the presence of the cyclopropyl and difluoroaniline moieties.
Comparative Analysis of Validation Techniques
| Technique | Principle | Information Gained | Strengths | Limitations |
| IR Spectroscopy | Absorption of IR radiation by molecular vibrations. | Presence of functional groups (N-H, C-F, C-N, aromatic ring). | Fast, inexpensive, non-destructive, easy to use. | Provides limited information on molecular connectivity; primarily qualitative.[9] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed connectivity of atoms (C-H framework), stereochemistry.[13][15][16] | Provides unambiguous structural elucidation; quantitative.[12] | Higher cost, requires larger sample amounts, more complex data interpretation. |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ionized molecules. | Exact molecular weight and molecular formula (HRMS), fragmentation patterns.[14][17] | High sensitivity, provides definitive molecular weight. | Does not provide detailed connectivity information on its own; can be destructive. |
Integrated Validation Workflow
A robust validation strategy integrates these techniques in a logical sequence.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. masspec.scripps.edu [masspec.scripps.edu]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. alpaipars.com [alpaipars.com]
- 17. MSn analysis of nonderivatized and Mtpp-derivatized peptides – secrets of science [shimadzu-webapp.eu]
Comparative bioactivity of fluorinated vs non-fluorinated aniline intermediates
[1][2]
Executive Summary: The "Fluorine Effect" in Aniline Scaffolds
In medicinal chemistry, the transition from a non-fluorinated aniline to a fluorinated analog is rarely a simple substitution; it is a strategic modulation of the molecule's "electronic personality." Aniline intermediates are ubiquitous in drug development (e.g., kinase inhibitors, antibacterial agents), yet they suffer from rapid metabolic clearance and potential toxicity via quinoneimine formation.
Incorporating fluorine—the most electronegative element—profoundly alters the aniline's bioactivity profile. This guide dissects the physicochemical and metabolic divergences between native anilines and their fluorinated counterparts (specifically ortho, meta, and para-fluoroanilines), providing actionable data for lead optimization.
Physicochemical Profiling: Electronic & Lipophilic Modulation[3]
The bioactivity of aniline intermediates is governed largely by two factors: Basicity (pKa) and Lipophilicity (LogP) . Fluorination perturbs both, but the magnitude depends heavily on the substitution pattern (
Basicity and Ionization (pKa)
The basicity of the aniline nitrogen is critical for solubility and binding affinity (e.g., interaction with hinge regions in kinases).
-
Non-fluorinated Aniline: The lone pair is delocalized into the ring, making it a weak base (pKa ~4.6).
-
Fluorine Effect: Fluorine exerts a strong electron-withdrawing inductive effect (
), which generally reduces basicity. However, in the para position, a competing resonance electron-donating effect ( ) mitigates this, resulting in a pKa remarkably similar to the parent aniline.
Lipophilicity (LogP)
Fluorination typically increases lipophilicity due to the low polarizability of the C-F bond, enhancing membrane permeability but potentially reducing aqueous solubility.
Table 1: Comparative Physicochemical Properties
| Property | Aniline (Parent) | 2-Fluoroaniline ( | 3-Fluoroaniline ( | 4-Fluoroaniline ( |
| pKa (Conj. Acid) | 4.60 | 3.20 | 3.50 | 4.65 |
| Electronic Effect | Standard | Strong | Strong | Balanced |
| LogP (Oct/Water) | ~0.90 | ~1.12 | ~1.15 | ~1.15 - 1.20 |
| H-Bond Capability | Donor (NH2) | Intramolecular H-bond possible | Donor (NH2) | Donor (NH2) |
| Primary Utility | Scaffold | Conformational Lock | Electronic Tuning | Metabolic Blockade |
Expert Insight: If your lead compound requires the aniline nitrogen to act as a hydrogen bond donor to a protein residue (e.g., a backbone carbonyl), 4-fluoroaniline is the superior isostere because it maintains the pKa (and thus the protonation state) of the parent aniline while blocking metabolism. 2- and 3-fluoroanilines significantly reduce basicity, potentially weakening critical H-bonds.
Metabolic Stability & Toxicology[1][4][5]
The most common justification for fluorination is the "Metabolic Blockade."[1] The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), making it resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes.
Mechanism of Metabolic Divergence
-
Aniline (Non-fluorinated): CYP450 enzymes typically attack the electron-rich para-position, leading to 4-aminophenol . This can be further oxidized to the toxic quinoneimine species.[2]
-
4-Fluoroaniline: The C-F bond resists direct hydroxylation. However, researchers must be vigilant: if the enzyme affinity is high, "oxidative defluorination" can occur, or the oxidation may shift to the nitrogen, still producing reactive metabolites.
Diagram 1: Metabolic Pathways & Blockade Logic
Caption: Comparative metabolic fate. The C-F bond in 4-fluoroaniline effectively blocks the rapid para-hydroxylation pathway seen in native aniline.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability advantage of a fluorinated intermediate, a comparative Microsomal Stability Assay is required. This protocol quantifies the Intrinsic Clearance (
Materials
-
Test Compounds: Aniline derivative vs. Fluorinated analog (1 µM final conc).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance (CLint) of fluorinated vs. non-fluorinated anilines.
Data Analysis & Causality
-
Plot: Natural log (ln) of "% Parent Remaining" vs. Time.
-
Slope (
): The slope of the linear regression represents the elimination rate constant. -
Half-life (
): -
Interpretation:
-
If
(Fluoro) >> (Non-Fluoro): The fluorine successfully blocked the metabolic soft spot. -
If
is similar: Metabolism is likely occurring at a different site (e.g., N-oxidation or on a side chain) or the C-F bond is being bypassed.
-
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[4] Link
-
Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link
-
Rietjens, I. M., et al. (1990). "Bioactivation of 4-fluorinated anilines to benzoquinoneimines." Chemico-Biological Interactions. Link
-
PubChem. (2025).[5][6] "4-Fluoroaniline Compound Summary." National Library of Medicine. Link
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. soci.org [soci.org]
- 5. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differentiating 5-bromo-N-cyclopropyl-2,3-difluoroaniline from isomeric impurities
An Application Scientist's Guide to Differentiating 5-bromo-N-cyclopropyl-2,3-difluoroaniline from its Isomeric Impurities
In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkpoint; it is a fundamental pillar of safety and efficacy. Isomeric impurities, which share the same molecular formula and weight but differ in the spatial arrangement of atoms, present a particularly insidious challenge. They often possess similar physicochemical properties to the API, making them difficult to detect and separate, yet can exhibit vastly different pharmacological or toxicological profiles.
This guide addresses the critical analytical challenge of differentiating the key intermediate, 5-bromo-N-cyclopropyl-2,3-difluoroaniline, from its potential process-related isomeric impurities. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document provides a detailed, logic-driven comparison of orthogonal analytical techniques, explaining the causality behind experimental choices to empower researchers in drug development to build robust, self-validating analytical protocols.
The Challenge: Unmasking the Isomers
The synthesis of substituted anilines, particularly through electrophilic aromatic substitution like bromination, is often not perfectly regioselective.[1] Starting from N-cyclopropyl-2,3-difluoroaniline, bromination can theoretically occur at any of the three available positions on the aromatic ring (C4, C5, or C6), leading to a mixture of constitutional isomers. While the electronic directing effects of the fluorine and amine groups favor certain positions, the formation of undesired isomers is a common process-related issue.
The primary analytical hurdle is that these isomers exhibit nearly identical polarities and molecular weights, rendering traditional purification and analytical methods like fractional crystallization or basic chromatography ineffective.[1]
Caption: Target molecule and its most probable constitutional isomers.
Orthogonal Analytical Strategies: A Comparative Overview
A robust analytical strategy for isomer differentiation relies on employing multiple, orthogonal techniques. This approach ensures that a limitation in one method is compensated by the strength of another, leading to an unambiguous identification and quantification. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 5-bromo-N-cyclopropyl-2,3-difluoroaniline
[1]
Part 1: Executive Safety Directive
The Golden Rule: 5-bromo-N-cyclopropyl-2,3-difluoroaniline is a Polyhalogenated Aromatic Amine .[1] It must never be disposed of in general organic waste or down the drain.
The presence of both Bromine and Fluorine atoms, combined with the strained cyclopropyl ring, dictates that this material be treated as High-Hazard Halogenated Waste .[1] Improper disposal risks generating Hydrofluoric Acid (HF) gas in standard incinerators or causing exothermic ring-opening events in acidic waste streams.[1]
Immediate Action Summary:
-
Segregate: Place in the "Halogenated Organic" waste stream.
-
Isolate: Do NOT mix with strong acids (ring opening risk) or oxidizers (exothermic oxidation).
-
Label: Clearly mark as "Halogenated" and "Toxic."
Part 2: Technical Risk Assessment & Chemical Profile[1]
To dispose of this chemical safely, you must understand its reactive profile.[1][2] This is not administrative red tape; it is thermodynamic reality.[1]
| Feature | Chemical Hazard | Disposal Implication |
| Fluorine Substituents | High C-F bond stability; HF generation upon combustion.[1] | Mandatory: Must be sent to a facility with high-temperature incineration (>1100°C) and caustic gas scrubbing.[1] Standard kilns may corrode.[1] |
| Bromine Substituent | HBr generation; Heavy halogen content.[1] | Increases the "Halogen Load" of the waste container. Do not dilute with non-halogenated solvents (increases disposal cost).[2] |
| Cyclopropyl Group | High ring strain (~27.5 kcal/mol). | Reactivity Warning: Susceptible to exothermic ring opening in the presence of strong Lewis acids or mineral acids. Keep waste pH > 5. |
| Aniline Functionality | Electron-rich; prone to oxidation.[1] | Incompatibility: violent reaction with nitric acid, peroxides, or permanganates.[1] |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Pre-Treatment
Goal: Ensure the material is stable before it enters the waste container.
-
Check State:
-
Solid (Pure): No pre-treatment needed. Move to Phase 2.
-
Reaction Mixture: If the material is in a crude reaction mix, ensure all reactive reagents (e.g., thionyl chloride, lithium reagents) are quenched.[1]
-
Validation: Check the pH of the mixture. It should be Neutral (pH 6-8) or slightly basic.[1]
-
Why? Acidic waste streams can trigger the cyclopropyl ring to open, releasing heat and potentially pressurizing the drum.
-
-
Solvent Compatibility Check:
-
If dissolving solid waste for transfer, use Dichloromethane (DCM) or Ethyl Acetate .[1]
-
Avoid: Acetone or Ketones if the waste stream contains any residual bromine/iodine sources (lachrymator formation risk), though less likely with this specific aniline.
-
Phase 2: Segregation & Containerization
Goal: Prevent cross-contamination and downstream hazards.[1]
-
Select Container:
-
The "Halogenated" Rule:
-
This material MUST go into the Halogenated Organic Waste container.
-
Regulatory Note: Mixing halogenated waste with non-halogenated waste (e.g., Methanol/Acetone) reclassifies the entire mixture as halogenated, significantly increasing destruction costs (approx. 3-5x higher).[1]
-
Phase 3: Labeling & Documentation
Goal: Compliance with EPA/RCRA and local regulations.[1]
-
Primary Label: "Hazardous Waste - Halogenated Organic."[1]
-
Constituent Listing: Explicitly list "5-bromo-N-cyclopropyl-2,3-difluoroaniline" or "Halogenated Aniline Derivative."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.[3]
Part 4: Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for the safe disposal of cyclopropyl-fluorinated anilines, highlighting the critical pH neutralization step to prevent ring-opening instability.
Part 5: Emergency Spill Procedures
If a spill occurs on the bench or floor:
-
Evacuate & Ventilate: Halogenated anilines can be respiratory irritants (H335).[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles.[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[1] Do not use paper towels (combustible) for large spills of oxidizable amines.
-
Decontaminate: Wipe the surface with a dilute surfactant (soap/water). Avoid bleach (hypochlorite), as it can react with the aniline nitrogen to form chloramines (toxic gas).
Part 6: References & Authority[1][4]
-
U.S. Environmental Protection Agency (EPA). RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. (Defines Halogenated Organic Waste streams).[4]
-
Source: [1]
-
-
PubChem. Compound Summary: 5-bromo-2,3-difluoroaniline (Analogous Structure).[1] (Provides toxicity and physical property data).
-
Source:
-
-
Sigma-Aldrich. Safety Data Sheet (SDS) for Fluorinated Anilines.[1] (General handling and H-code verification: H301, H315, H319).
-
Source: [1]
-
-
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry, 2016.[1][5] (Explains ring strain and reactivity hazards).
-
Source:
-
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
